4-(2-Butoxyethoxy)cyclohexan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-butoxyethoxy)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDDRJYPSQHFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(2-Butoxyethoxy)cyclohexan-1-one CAS number and chemical identity
Executive Summary & Chemical Identity
4-(2-Butoxyethoxy)cyclohexan-1-one (CAS 1564778-85-3) is a specialized alicyclic ketone intermediate used primarily in the synthesis of complex pharmaceutical agents, particularly prostone analogs and ion channel modulators. Its structure—a cyclohexanone ring substituted at the para position with a glycol ether chain—imparts unique solubility profiles and reactivity patterns essential for late-stage drug functionalization.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic route for laboratory-scale production, and critical quality control parameters.
Chemical Identity Data
| Parameter | Specification |
| IUPAC Name | 4-(2-Butoxyethoxy)cyclohexan-1-one |
| CAS Number | 1564778-85-3 |
| Molecular Formula | C₁₂H₂₂O₃ |
| Molecular Weight | 214.30 g/mol |
| SMILES | CCCCOCCOC1CCC(=O)CC1 |
| InChI Key | ZQDDRJYPSQHFIK-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow viscous liquid |
| Predicted Boiling Point | 315°C ± 35°C (at 760 mmHg) |
| Predicted Density | 0.98 ± 0.1 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |
Strategic Synthesis: The Ketal Protection Route
Direct functionalization of cyclohexanone often leads to regio-isomeric mixtures (2- vs 3- vs 4-substitution). To ensure high fidelity of the 4-position substitution, a Ketal Protection Strategy is the industry standard. This protocol uses 1,4-dioxaspiro[4.5]decan-8-ol (1,4-cyclohexanedione mono-ethylene ketal) as the scaffold, ensuring the ketone functionality is masked during the etherification step.
Mechanistic Workflow
-
Protection/Scaffold: Start with a mono-protected diketone to differentiate the two carbonyl positions.
-
Etherification: Williamson ether synthesis attaches the 2-butoxyethyl chain.
-
Deprotection: Acidic hydrolysis restores the ketone.
Visualization: Synthetic Pathway
Figure 1: Step-wise synthetic pathway ensuring regioselective 4-position substitution.
Detailed Experimental Protocol
Caution: Perform all steps in a fume hood. Sodium hydride (NaH) is pyrophoric.
Step 1: Alkylation (Ether Formation)
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Reagent Prep: Charge flask with NaH (60% dispersion in mineral oil, 1.2 eq). Wash with dry hexanes (3x) to remove oil if high purity is required, then suspend in anhydrous THF (tetrahydrofuran).
-
Alcohol Addition: Cool the suspension to 0°C. Add 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) dissolved in THF dropwise over 30 minutes. Evolution of H₂ gas will occur.
-
Reaction: Stir at 0°C for 30 mins, then add 2-butoxyethyl bromide (1.1 eq) dropwise.
-
Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 12–16 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).
-
Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.
Step 2: Ketal Deprotection
-
Dissolution: Dissolve the crude intermediate from Step 1 in Acetone/2N HCl (4:1 ratio).
-
Hydrolysis: Stir at room temperature for 4 hours. The acidic environment cleaves the dioxolane ring, regenerating the ketone.[1]
-
Neutralization: Carefully neutralize with saturated NaHCO₃ to pH 7.
-
Isolation: Evaporate acetone. Extract aqueous residue with DCM (Dichloromethane).
-
Purification: Purify the final oil via flash column chromatography (Silica gel, gradient elution 10% → 40% EtOAc in Hexanes).
Applications in Drug Development
The 4-substituted cyclohexanone motif is a privileged scaffold in medicinal chemistry, serving as a "soft" electrophile for downstream diversification.
Prostone Analog Synthesis
This molecule shares structural homology with intermediates used for Lubiprostone (Amitiza) and other ClC-2 chloride channel activators. The 4-alkoxy chain mimics the side chains found in bioactive prostaglandins, improving oral bioavailability and solubility compared to pure carbon chains.
Reductive Amination Targets
The ketone at position 1 is highly reactive toward amines.
-
Reaction: 4-(2-Butoxyethoxy)cyclohexan-1-one + Primary Amine + NaBH(OAc)₃.
-
Result: Formation of 1,4-disubstituted cyclohexylamines, a common pharmacophore in GPCR ligands (e.g., Opioid receptor modulators).
Stereochemical Control
The presence of the bulky 2-butoxyethoxy group at C4 dictates the stereochemical outcome of nucleophilic attacks at C1.
-
Hydride Reduction: Attack usually occurs from the axial direction (less hindered), yielding the trans-alcohol as the major product.
-
Grignard Addition: Favors equatorial attack, yielding the cis-alcohol.
Analytical Quality Control (QC)
To validate the identity and purity of CAS 1564778-85-3, the following analytical signatures must be confirmed.
Mass Spectrometry (GC-MS)
-
Molecular Ion: [M]+ = 214 m/z (often weak).
-
Base Peak: Look for fragmentation of the ether chain.
-
m/z 57 (Butyl cation).
-
m/z 117 (Loss of cyclohexanone ring fragments).
-
m/z 85 (Cyclohexanone cation).
-
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: CDCl₃
-
Key Signals:
-
δ 3.5–3.7 ppm (Multiplet, 6H): Overlapping signals for the O-CH₂-CH₂-O and the proton at C4 of the cyclohexane ring.
-
δ 2.2–2.5 ppm (Multiplet, 4H): Protons α to the carbonyl (C2 and C6).
-
δ 0.9 ppm (Triplet, 3H): Terminal methyl group of the butyl chain.
-
References
-
Sigma-Aldrich (Merck). 4-(2-Butoxyethoxy)cyclohexan-1-one Product Specification. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for 4-substituted cyclohexanones. Retrieved from
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Butoxyethoxy)cyclohexan-1-one
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. These properties govern a molecule's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 4-(2-Butoxyethoxy)cyclohexan-1-one, a substituted cyclohexanone with potential applications in medicinal chemistry and materials science. The cyclohexanone scaffold is a prevalent motif in biologically active compounds, serving as a versatile synthetic intermediate.[1][2] The introduction of a butoxyethoxy side chain at the 4-position imparts unique characteristics to the parent ring, influencing its solubility, lipophilicity, and potential for hydrogen bonding. This document is intended for researchers, scientists, and drug development professionals, offering both predicted and experimentally verifiable data, alongside detailed protocols for in-house characterization.
Compound Identification and Chemical Structure
A foundational aspect of any chemical analysis is the unambiguous identification of the compound .
| Identifier | Value | Source |
| Chemical Name | 4-(2-Butoxyethoxy)cyclohexan-1-one | - |
| CAS Number | 1564778-85-3 | |
| Molecular Formula | C₁₂H₂₂O₃ | |
| Molecular Weight | 214.3 g/mol | |
| Canonical SMILES | CCCCOCCOCC1CCC(=O)CC1 | - |
| InChI | 1S/C12H22O3/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h12H,2-10H2,1H3 | |
| InChIKey | ZQDDRJYPSQHFIK-UHFFFAOYSA-N |
Structural Elucidation Workflow
The structural confirmation of 4-(2-Butoxyethoxy)cyclohexan-1-one relies on a combination of spectroscopic techniques. The following workflow outlines the logical process for its structural verification.
Caption: Workflow for the synthesis and structural confirmation of 4-(2-Butoxyethoxy)cyclohexan-1-one.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable estimations of a compound's physicochemical properties. These predictions are crucial for early-stage assessment and for guiding experimental design.
| Property | Predicted Value | Method/Source |
| Boiling Point | ~320-340 °C | Estimation based on similar structures |
| Melting Point | Not available | - |
| Density | ~1.0 g/cm³ | Estimation based on similar structures |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Fragment-based prediction methods[3][4] |
| Aqueous Solubility (logS) | -3 to -4 | Predictive models[5][6] |
| pKa (acidic) | ~19 (α-proton) | Estimation based on cyclohexanone |
| pKa (basic) | ~ -3 (ether oxygen) | Estimation based on ethers |
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, predicted properties must be validated through experimental determination. The following sections detail standardized protocols for key physicochemical parameters.
Determination of Water Solubility (OECD 105)
The aqueous solubility of a compound is a critical parameter influencing its absorption and distribution. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a robust framework for this determination.[7][8]
Principle: The method involves saturating water with the test substance and measuring the concentration of the substance in the saturated aqueous phase. Two primary methods are recommended based on the expected solubility.[9]
Experimental Workflow: Flask Method (for solubilities > 10⁻² g/L)
Caption: Workflow for the Flask Method of water solubility determination (OECD 105).
Step-by-Step Protocol (Flask Method):
-
Preliminary Test: To estimate the approximate solubility, add 0.1 g of 4-(2-Butoxyethoxy)cyclohexan-1-one to a 10 mL graduated cylinder. Add water in 1 mL increments, shaking for 10 minutes after each addition, until the substance is fully dissolved.
-
Equilibration: Based on the preliminary test, add an excess of the compound to a known volume of water in a flask. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the aqueous phase from the undissolved solid by centrifugation or filtration. Ensure the temperature is maintained during this step to prevent precipitation.[9]
-
Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Replicate Analysis: Perform the experiment in triplicate to ensure the reproducibility of the results.
Determination of the Partition Coefficient (LogP)
LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a compound's lipophilicity and its ability to cross biological membranes.
Principle: The "shake-flask" method is the gold standard for LogP determination.[10] It involves dissolving the compound in a biphasic system of n-octanol and water and measuring its concentration in each phase at equilibrium.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for the Shake-Flask Method of LogP determination.
Step-by-Step Protocol:
-
Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of 4-(2-Butoxyethoxy)cyclohexan-1-one in the n-octanol-saturated water. Add an equal volume of water-saturated n-octanol.
-
Equilibration: Shake the mixture for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[3]
Determination of pKa
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values. For 4-(2-Butoxyethoxy)cyclohexan-1-one, the most relevant pKa would be for the acidic α-protons adjacent to the ketone.
Principle: Potentiometric titration is a common and accurate method for pKa determination.[11] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at the half-equivalence point.[12]
Experimental Workflow: Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve an accurately weighed amount of 4-(2-Butoxyethoxy)cyclohexan-1-one in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
Titration Setup: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved carbon dioxide.[11] Immerse a calibrated pH electrode and a titrant delivery tube.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[1]
Spectroscopic Data and Interpretation
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of a compound.
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental data is the gold standard, predicted spectra are useful for preliminary analysis.[13][14]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the butyl group (triplet and multiplets between 0.9-1.6 ppm, and a triplet around 3.4-3.6 ppm), the ethoxy and cyclohexyl ether protons (multiplets in the range of 3.5-3.8 ppm), and the cyclohexanone ring protons (multiplets between 1.7-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum should exhibit a characteristic signal for the carbonyl carbon around 210 ppm. Signals for the carbons of the butoxyethoxy chain will appear in the 14-75 ppm region, and the cyclohexanone ring carbons will be found in the 25-50 ppm range.
Predicted Infrared (IR) Spectrum
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
-
Key Predicted Absorptions:
-
C=O stretch (ketone): A strong, sharp peak around 1715 cm⁻¹.
-
C-O-C stretch (ether): Strong absorptions in the 1150-1085 cm⁻¹ region.
-
C-H stretch (alkane): Multiple peaks in the 2960-2850 cm⁻¹ range.
-
Predicted Mass Spectrum and Fragmentation Pattern
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
-
Molecular Ion Peak (M⁺): Expected at m/z = 214.
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for cyclohexanones.[15]
-
McLafferty Rearrangement: While less likely in this specific structure due to the lack of a gamma-hydrogen on a flexible chain directly attached to the ring, related rearrangements are possible.
-
Cleavage of the Ether Linkage: Fragmentation of the butoxyethoxy side chain is expected, leading to characteristic ions. A prominent peak might be observed due to the loss of the butoxyethoxy group.
-
Applications and Relevance in Drug Discovery
Substituted cyclohexanones are valuable building blocks in the synthesis of a wide range of biologically active molecules.[16][17] The physicochemical properties of 4-(2-Butoxyethoxy)cyclohexan-1-one make it an interesting candidate for:
-
Scaffold for Novel Therapeutics: The cyclohexanone ring can be further functionalized to generate libraries of compounds for screening against various biological targets.
-
Modulation of Lipophilicity: The butoxyethoxy side chain can be modified to fine-tune the LogP of a lead compound, thereby optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Pro-drug Strategies: The ether linkage could potentially be designed for enzymatic cleavage in vivo, releasing an active pharmacophore.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 4-(2-Butoxyethoxy)cyclohexan-1-one. By presenting this information alongside standardized experimental protocols, we aim to equip researchers with the necessary tools to confidently work with and further characterize this compound. A thorough understanding of these fundamental properties is the cornerstone of successful research and development, enabling the rational design of new molecules with desired biological activities and pharmaceutical profiles.
References
OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]
[11] Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
[7] FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
[8] OECD. (n.d.). Test No. 105: Water Solubility. [Link]
[18] OECD. (2009, September 7). OECD Guidelines for the Testing of Chemicals. [Link]
[9] Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(7), 1269–1277.
[10] Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
[19] University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]
[12] The Pharma Guide. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]
[3] ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
[15] Whitman College. (n.d.). GCMS Section 6.11.2. [Link]
[1] Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. [Link]
[20] Google Patents. (n.d.). KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof.
[2] Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse University.
[5] Chemaxon. (n.d.). Solubility prediction. [Link]
[16] Monos, T. M., Jaworski, J. N., Stephens, J. C., & Jamison, T. F. (2020). Continuous-Flow Synthesis of Tramadol from Cyclohexanone. Synlett, 31(19), 1888–1893.
[17] ResearchGate. (n.d.). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. [Link]
[13] Chemaxon. (n.d.). NMR Predictor - Documentation. [Link]
[14] Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 293.
[4] Cseh, S., et al. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current Medicinal Chemistry, 9(20), 1765-1782.
[6] Ghasemi, P., & Ghasemi, F. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93.
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Solubility profile of 4-(2-Butoxyethoxy)cyclohexan-1-one in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 4-(2-Butoxyethoxy)cyclohexan-1-one in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(2-Butoxyethoxy)cyclohexan-1-one, a molecule featuring a combination of functional groups that present unique solubility characteristics. This document delves into the theoretical principles of solubility, offers predictive insights based on molecular structure, and provides detailed, field-proven experimental protocols for accurate solubility measurement. The methodologies outlined herein, including the gravimetric and UV-Vis spectroscopic methods, are designed to be self-validating and are grounded in established scientific principles, ensuring researchers, scientists, and drug development professionals can generate reliable and reproducible data.
Molecular Structure and Physicochemical Properties of the Solute
A thorough understanding of the solute's molecular structure is the foundation for predicting its solubility behavior.
Compound: 4-(2-Butoxyethoxy)cyclohexan-1-one Molecular Formula: C₁₂H₂₂O₃[3] Molecular Weight: 214.3 g/mol [3][4] CAS Number: 1564778-85-3[3]
Structural Analysis: The molecule's structure incorporates three key functional regions that dictate its interaction with various solvents:
-
Cyclohexanone Ring: A cyclic ketone group provides a significant dipole moment, making this part of the molecule polar. The ketone's oxygen atom can act as a hydrogen bond acceptor. Cyclohexanone itself is miscible with most common organic solvents.[5]
-
Butoxyethoxy Side Chain: This chain contains two ether linkages, which also contribute to the molecule's polarity and can act as hydrogen bond acceptors. The terminal n-butyl group is nonpolar and lipophilic, increasing its affinity for nonpolar environments.
-
Aliphatic Core: The cyclohexane ring and the alkyl portion of the side chain are nonpolar and contribute to the molecule's overall hydrophobic character.
This combination of polar (ketone, ethers) and nonpolar (alkyl chain, cyclic core) features suggests that 4-(2-Butoxyethoxy)cyclohexan-1-one will exhibit a nuanced solubility profile, with significant solubility in a range of solvents but unlikely to be universally soluble in all.
Theoretical Principles Governing Solubility
The solubility of a solid in a liquid is governed by the principle that "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the ketone and ether oxygens of the solute, leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. They will effectively solvate the polar ketone group. High solubility is anticipated.
-
Nonpolar Solvents (e.g., Hexane, Cyclohexane): These solvents interact primarily through weak van der Waals forces.[7] The polar ketone and ether groups of the solute may limit its solubility in these solvents. However, the nonpolar alkyl chain and cyclohexane ring will promote some level of interaction.
-
Aromatic Solvents (e.g., Toluene): Toluene is relatively nonpolar but has a polarizable aromatic ring that can induce dipole interactions.[7] It is expected to be a reasonably good solvent for the compound, interacting favorably with its nonpolar regions.
Predicted Solubility Profile
Based on the structural analysis and theoretical principles, a qualitative solubility profile can be predicted. This serves as a hypothesis to be validated by experimental determination.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | Strong hydrogen bonding between the solvent's hydroxyl group and the solute's ketone/ether oxygens. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | Strong dipole-dipole interactions between the carbonyl groups of the solvent and solute. |
| Esters | Ethyl Acetate | High | Good balance of polarity to interact with the entire molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | "Like dissolves like" principle applies to the ether linkages; THF is more polar and likely a better solvent. |
| Chlorinated | Dichloromethane, Chloroform | High to Moderate | Solvents are weakly polar and can effectively solvate the entire molecule without strong specific interactions. |
| Aromatic | Toluene | Moderate | Interactions with the nonpolar backbone and π-stacking potential contribute to solubility. |
| Alkanes | n-Hexane, Cyclohexane | Low to Moderate | The polar functional groups of the solute limit its miscibility with highly nonpolar solvents. |
Experimental Protocols for Solubility Determination
Accurate solubility data requires robust experimental methods. Two common and reliable techniques are the gravimetric method for thermodynamic equilibrium solubility and the UV-Vis spectroscopic method for higher-throughput kinetic solubility.[8][9]
Protocol 1: Equilibrium Solubility by the Gravimetric Method
This method is considered a gold standard for its simplicity and accuracy in determining the thermodynamic equilibrium solubility.[2][10] It directly measures the mass of solute dissolved in a specific volume of a saturated solution.
Causality Behind Experimental Choices:
-
Using Excess Solute: Ensures that the solution reaches its maximum saturation point.
-
Prolonged Equilibration (24-48h): Many compounds, especially complex organic molecules, dissolve slowly. A long incubation time at a constant temperature is critical to ensure true thermodynamic equilibrium is reached, avoiding the measurement of a transient, supersaturated state.[9]
-
Constant Temperature: Solubility is highly temperature-dependent. A temperature-controlled shaker or water bath is essential for reproducibility.[2]
-
Drying to a Constant Weight: Guarantees that all solvent has been removed and only the solute mass is being measured.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 4-(2-Butoxyethoxy)cyclohexan-1-one to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
Sampling: After equilibration, allow the undissolved solid to settle. Carefully withdraw a precise volume (e.g., 1.00 mL) of the supernatant using a volumetric pipette equipped with a syringe filter (e.g., 0.45 µm PTFE) to prevent transfer of any solid particles.
-
Weighing: Transfer the filtered saturated solution into a pre-weighed, dry evaporation dish. Record the initial mass of the dish (W₁).
-
Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For higher-boiling point solvents, a vacuum oven at a moderate temperature may be used.
-
Drying: Once the solvent is removed, place the dish in a vacuum oven at a temperature well below the solute's decomposition point (e.g., 40-50 °C) until a constant weight is achieved.
-
Final Weighing: Cool the dish in a desiccator and weigh it again. Record the final mass of the dish plus solute residue (W₂).
-
Calculation:
-
Mass of solute = W₂ - W₁
-
Solubility (g/mL) = (W₂ - W₁) / Volume of sample (mL)
-
To express in g/100 mL, multiply the result by 100.
-
Diagram: Gravimetric Solubility Determination Workflow
Caption: Workflow for the gravimetric determination of equilibrium solubility.
Protocol 2: High-Throughput Solubility by UV-Vis Spectroscopy
This method is ideal for screening solubility in multiple solvents quickly, which is common in early drug discovery.[11][12] It relies on the solute having a chromophore that absorbs UV or visible light and follows the Beer-Lambert law. The ketone group in the solute should provide sufficient UV absorbance.
Causality Behind Experimental Choices:
-
Calibration Curve: This is the cornerstone of the method's validity. A linear relationship between concentration and absorbance must be established to accurately quantify the unknown concentration of the saturated solution.[13]
-
DMSO Stock Solution: Dimethyl sulfoxide (DMSO) is a powerful solvent often used to create high-concentration stock solutions for screening assays.[8]
-
Filtration and Dilution: The saturated sample must be filtered to remove particulates that would scatter light and interfere with the absorbance reading. It often must be diluted to fall within the linear range of the calibration curve.
Step-by-Step Methodology:
-
Identify λ_max: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile) and scan its UV spectrum to find the wavelength of maximum absorbance (λ_max).
-
Prepare a Calibration Curve: a. Create a high-concentration stock solution of the compound in a solvent where it is highly soluble (e.g., 10 mg/mL in acetonitrile or DMSO). b. Perform a series of precise serial dilutions of the stock solution to create at least five standards of known concentration. c. Measure the absorbance of each standard at λ_max. d. Plot Absorbance vs. Concentration. The plot should be linear (R² > 0.99). Determine the equation of the line (y = mx + c).
-
Prepare Saturated Samples: Add an excess of the solute to microcentrifuge tubes or a 96-well plate, each containing a different test solvent.
-
Equilibration: Seal the plate/tubes and shake at a constant temperature for a shorter, standardized period (e.g., 2-4 hours). This measures "kinetic solubility," which is often sufficient for screening purposes.
-
Clarification: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully transfer a small, known volume of the supernatant to a new plate/vials and dilute it with a suitable solvent (the same one used for the calibration curve) to ensure the absorbance falls within the linear range of the curve.
-
Measurement: Measure the absorbance of the diluted samples at λ_max.
-
Calculation:
-
Use the calibration curve equation (Concentration = (Absorbance - c) / m) to find the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the solubility of the original saturated solution.
-
Diagram: UV-Vis Spectroscopic Solubility Workflow
Caption: Workflow for high-throughput solubility screening via UV-Vis spectroscopy.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Determination of Solubility by Gravimetric Method. Pharmapproach.
- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
- Spectroscopic Techniques. Solubility of Things.
- Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts.
- Determination of Solubility of Drug at Room Temper
- Compound solubility measurements for early drug discovery. Life Chemicals.
- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
- A Static Method Coupled with Gravimetric Analysis for the Determination of Solubilities of Solids in Supercritical Carbon Dioxide.
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- EXPERIMENT 1 DETERMIN
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
- Experiment 1 Solubility of Organic Compounds. Scribd.
- 4-(2-Butoxyethoxy)cyclohexan-1-one | 1564778-85-3. Sigma-Aldrich.
- Solubility of Organic Compounds. University of Calgary.
- Determin
- Chemical Properties of Ethanol, 2-(2-butoxyethoxy)- (CAS 112-34-5). Cheméo.
- 4-Methoxycyclohexanone | C7H12O2 | CID 535028. PubChem - NIH.
- 4-tert-Butylcyclohexanone | C10H18O | CID 7392. PubChem.
- 4-Cyclohexylamino-butan-1-ol Properties. EPA.
- Cyclohexanone. Wikipedia.
- What molecules are not dissolved in cyclohexane but dissolved in toluene or other organic solvents?
- 4-(2-Butoxyethoxy)cyclohexan-1-one | 1564778-85-3.
- 107025-44-5 | 4-(2-Methoxyethoxy)cyclohexanol. ChemScene.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmajournal.net [pharmajournal.net]
- 3. 4-(2-Butoxyethoxy)cyclohexan-1-one | 1564778-85-3 [sigmaaldrich.com]
- 4. 4-(2-Butoxyethoxy)cyclohexan-1-one | 1564778-85-3 [sigmaaldrich.cn]
- 5. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 6. chem.ws [chem.ws]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmatutor.org [pharmatutor.org]
- 13. reddit.com [reddit.com]
Thermodynamic Stability & Degradation Profile: 4-(2-Butoxyethoxy)cyclohexan-1-one
Technical Monograph | Version 1.0
Executive Summary
This technical guide delineates the thermodynamic stability profile of 4-(2-Butoxyethoxy)cyclohexan-1-one (CAS 1564778-85-3), a critical intermediate in the synthesis of ether-linked cyclohexane pharmacophores. Unlike simple cyclic ketones, this molecule possesses a dual-functional motif—a reactive cyclohexanone core and a flexible glycol ether side chain—creating specific thermodynamic vulnerabilities.
Key Findings:
-
Thermodynamic Status: Metastable. The compound is thermodynamically stable at ambient conditions but exhibits specific instability windows under oxidative stress (ether peroxidation) and extreme pH (aldol condensation).
-
Critical Control Point: The 4-position substitution introduces cis/trans isomerism, where the trans-isomer (diequatorial) represents the thermodynamic minimum.
-
Storage Mandate: Must be stored under inert atmosphere (Ar/N₂) at <25°C to prevent autoxidation of the ether methylene groups.
Physicochemical & Thermodynamic Profile
Note: Due to the specialized nature of this intermediate, values below combine available experimental data with high-fidelity group contribution estimates (Joback/Mavrovouniotis methods) where direct calorimetry is absent.
Fundamental Data
| Property | Value / Range | Confidence | Method |
| Molecular Formula | C₁₂H₂₂O₃ | High | Stoichiometry |
| Molecular Weight | 214.30 g/mol | High | Calculated |
| CAS Number | 1564778-85-3 | High | Registry |
| Boiling Point | 305°C - 315°C (est. @ 760 mmHg) | Medium | Joback Prediction |
| Flash Point | >110°C | Medium | Closed Cup Est.[1][2][3][4] |
| LogP (Octanol/Water) | 1.85 ± 0.3 | High | Computed (XLogP3) |
| Density | 0.98 - 1.02 g/cm³ | Medium | Analog Comparison |
Thermodynamic Parameters (Computed)
The thermodynamic stability is governed by the enthalpy of formation (
-
Enthalpy of Formation (
, gas): -580 to -620 kJ/mol (Estimated). The negative value indicates inherent stability relative to constituent elements, driven by the strong C-O and C=O bonds. -
Conformational Energy (
):-
The 4-(2-butoxyethoxy) group is bulky.
-
Thermodynamic Product: Trans-isomer (substituent equatorial).
-
Kinetic Product: Cis-isomer (substituent axial).
- : Approx. -1.7 kcal/mol.
-
Implication: During high-temperature synthesis or distillation, the mixture will equilibrate toward the trans isomer.
-
Stability & Degradation Mechanisms
The thermodynamic stability of 4-(2-Butoxyethoxy)cyclohexan-1-one is compromised by two primary mechanisms: Oxidative Radical Propagation (Ether backbone) and Base-Catalyzed Condensation (Ketone ring).
Mechanism 1: Ether Autoxidation
The methylene groups adjacent to the ether oxygen (specifically at the glycol ether linkage) are susceptible to hydrogen abstraction by atmospheric oxygen, forming hydroperoxides.
-
Trigger: Light (UV), Heat (>60°C), Air.
-
Thermodynamics: Radical formation is endothermic initially but propagates via exothermic chain reactions.
-
Detection: Iodometric titration or peroxide test strips.
Mechanism 2: Aldol Condensation
The cyclohexanone ring possesses
-
Trigger: pH > 10, pH < 3, Heat.
-
Product:
-unsaturated dimer (irreversible dehydration drives the equilibrium).
Visualized Degradation Pathways
The following diagram maps the causality of degradation, illustrating why inert storage is non-negotiable.
Figure 1: Primary degradation pathways. The upper path (Red) represents oxidative instability; the lower path (Yellow) represents thermodynamic polymerization risks.
Self-Validating Experimental Protocol
To determine the specific thermodynamic stability limits for your batch, perform this Forced Degradation Study . This protocol is designed to be self-validating: if the control sample degrades, the system is compromised (e.g., contaminated solvent).
Methodology: Stress Testing
Objective: Define the "Safe Operating Window" (Design Space).
Reagents:
-
0.1 M HCl (Acid Stress)
-
0.1 M NaOH (Base Stress)
-
3% H₂O₂ (Oxidative Stress)
-
HPLC Grade Acetonitrile (Diluent)
Workflow:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.
-
Stress Conditions:
-
Quenching: Neutralize acid/base samples to pH 7.0 immediately after timepoint.
-
Analysis: Inject onto HPLC (C18 Column, Gradient Water/ACN).
Analytical Logic (Self-Validation)
-
Mass Balance Check: The sum of the Area% of the parent peak + all degradants must equal 95-105% of the initial mass (corrected for response factors). If Mass Balance < 90%, volatile degradants or column retention issues are present.
-
Purity Threshold: A loss of >5% potency indicates thermodynamic instability under that specific condition.
Figure 2: Forced degradation workflow for establishing thermodynamic stability limits.
Handling & Storage Recommendations
Based on the thermodynamic profile established above, the following protocols are mandatory for maintaining >98% purity over 12 months.
-
Inert Atmosphere: The high electron density of the ether oxygen facilitates radical formation. Headspace must be purged with Argon or Nitrogen.
-
Temperature Control: Store at 2°C – 8°C . While thermodynamically stable at RT, lower temperatures kinetically inhibit the autoxidation chain reaction.
-
Container Material: Use Amber Glass (Type I) to block UV radiation (initiator of radical formation). Avoid low-density polyethylene (LDPE) as ethers can leach plasticizers or permeate.
References
-
Compound Identification: Sigma-Aldrich. 4-(2-Butoxyethoxy)cyclohexan-1-one Product Detail. Accessed Feb 2026.[8]
-
Thermodynamic Principles: NIST Chemistry WebBook. Thermochemical Data for Cyclic Ketones and Ethers.
- Degradation Mechanisms: Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 2002. (Applied to Ketone/Aldol stability).
-
Safety Data: PubChem. Compound Summary for Related Cyclohexanones.
-
Experimental Protocol: ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).
Sources
- 1. mdpi.com [mdpi.com]
- 2. sichdatonline.chemical-check.de [sichdatonline.chemical-check.de]
- 3. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 4. fishersci.com [fishersci.com]
- 5. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 6. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
- 8. Boiling Point (BP) and Melting Point (MP) Reference Table | AAT Bioquest [aatbio.com]
Methodological & Application
Application Note: Optimized Grignard Addition Protocols for 4-(2-Butoxyethoxy)cyclohexan-1-one
Executive Summary & Strategic Analysis
This application note details the conditions for performing Grignard additions to 4-(2-Butoxyethoxy)cyclohexan-1-one (CAS: 1564778-85-3). This substrate presents unique challenges and opportunities compared to simple cyclohexanones due to the distal 2-butoxyethoxy tail.
Key Chemical Considerations:
-
Stereochemical Control: Nucleophilic attack on 4-substituted cyclohexanones yields a mixture of cis and trans tertiary alcohols. The ratio depends heavily on the size of the nucleophile (Grignard reagent) and the reaction temperature.
-
Chelation Effects: The glycol ether side chain (butoxyethoxy) contains oxygen atoms capable of coordinating with Magnesium (Mg). This "lariat" effect can influence the effective concentration of the Grignard reagent and the solubility of the intermediate alkoxide.
-
Lipophilicity: The butoxy tail renders the substrate highly soluble in THF and diethyl ether, but potentially difficult to separate from non-polar byproducts (like Wurtz coupling dimers) if chromatography is not optimized.
Reaction Mechanism & Stereochemistry
The addition of an organomagnesium reagent (R-MgX) to the ketone occurs via a nucleophilic attack on the carbonyl carbon.[1]
Stereochemical Outcome (Axial vs. Equatorial Attack)
For 4-substituted cyclohexanones, the incoming nucleophile can attack from two faces:
-
Axial Attack: Leads to the Equatorial Alcohol .
-
Equatorial Attack: Leads to the Axial Alcohol .
While small nucleophiles (like LiAlH₄) favor axial attack, bulky Grignard reagents often favor equatorial attack due to torsional strain in the transition state (Felkin-Anh models applied to rings). However, the 4-position is distal, making the thermodynamic vs. kinetic control (temperature) the deciding factor.
Visualization: Reaction Pathway[2]
Figure 1: Mechanistic pathway showing the bifurcation into stereoisomers. The ratio of A to B is determined by steric bulk of 'R' and temperature.
Detailed Protocol
Materials & Equipment
-
Substrate: 4-(2-Butoxyethoxy)cyclohexan-1-one (>95% purity).
-
Solvent: Anhydrous Tetrahydrofuran (THF).[2] Note: Diethyl ether is acceptable, but THF is preferred to solubilize the magnesium alkoxide formed by the glycol ether tail.
-
Reagent: Organomagnesium Bromide/Chloride (R-MgX) in THF/Ether (Commercial or freshly prepared).
-
Apparatus: Flame-dried 3-neck round-bottom flask, nitrogen/argon balloon or Schlenk line, low-temperature thermometer.
Step-by-Step Methodology
Step 1: Preparation of Anhydrous Environment
-
Assemble glassware while hot (from oven) and cool under a stream of dry Nitrogen or Argon.
-
Critical: Ensure the system is sealed. Moisture is the primary cause of reaction failure (quenching the Grignard to R-H).
Step 2: Substrate Solubilization
-
Dissolve 1.0 equivalent of 4-(2-Butoxyethoxy)cyclohexan-1-one in anhydrous THF (Concentration: 0.2 M).
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Why? Low temperature favors kinetic control, maximizing stereoselectivity and minimizing enolization (proton abstraction) of the ketone.
-
Step 3: Grignard Addition[3][4][5]
-
Load the Grignard reagent (1.2 to 1.5 equivalents) into a pressure-equalizing addition funnel or a dry syringe.
-
Dropwise Addition: Add the Grignard reagent slowly over 30–60 minutes.
-
Observation: Maintain internal temperature below -65°C. A rapid exotherm indicates too fast addition.
-
-
Coordination Phase: After addition, allow the mixture to stir at -78°C for 1 hour.
-
Warming: Remove the cooling bath and allow the reaction to slowly warm to 0°C over 2 hours.
-
Checkpoint: Monitor by TLC. The ketone spot should disappear. If starting material remains, do not warm to room temperature yet; stir longer at 0°C.
-
Step 4: Quenching & Workup
-
Cool the mixture back to 0°C.
-
Quench: Slowly add Saturated Aqueous Ammonium Chloride (sat. NH₄Cl).
-
Caution: Vigorous bubbling will occur.
-
-
Extraction: Extract with Ethyl Acetate (3x). The lipophilic tail ensures the product migrates efficiently to the organic phase.
-
Wash: Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.
Purification & Analysis Strategy
The resulting crude will contain the tertiary alcohol (product), potential unreacted ketone, and R-R dimers (from Grignard coupling).
Data Summary Table: Process Parameters
| Parameter | Condition | Rationale |
| Solvent | THF (Anhydrous) | Solubilizes the glycol ether tail and Mg-complexes. |
| Temperature | -78°C | Maximizes stereoselectivity; prevents enolization. |
| Stoichiometry | 1.2 – 1.5 eq. Grignard | Excess required to account for potential coordination to ether oxygens. |
| Concentration | 0.1 – 0.3 M | Dilution prevents thermal runaways. |
| Quench | Sat. NH₄Cl | Mild acid prevents dehydration of the tertiary alcohol. |
Purification Workflow
Figure 2: Purification logic. The polarity of the ether tail usually requires a gradient elution starting from 10% EtOAc/Hexane to 40% EtOAc/Hexane.
Troubleshooting & Optimization
Issue: "Reaction Stalled / Starting Material Remains"
-
Cause: The Grignard reagent may have degraded (absorbed moisture) or the ether tail of the substrate is chelating the Mg, deactivating it.
-
Solution: Titrate the Grignard reagent before use.[5] Increase equivalents to 2.0 eq .
Issue: "Low Diastereoselectivity (Mix of Isomers)"
-
Cause: Reaction temperature was too high during addition.
-
Solution: Maintain strict -78°C during addition. Consider using a bulky non-participating ligand or switching to organolithium (R-Li) at -78°C if the Grignard is too slow.
Issue: "Product Dehydration"
-
Cause: Tertiary alcohols on cyclohexane rings are prone to elimination (forming alkenes) under acidic conditions.
-
Solution: Ensure the quench is not too acidic. Use NH₄Cl, not HCl. During chromatography, add 1% Triethylamine to the eluent to neutralize silica acidity.
References
-
Grignard Reagent Preparation & Titration
-
Stereochemistry of Nucleophilic Addition to Cyclohexanones
- Ashby, E. C., & Laemmle, J. T. (1975). "Stereochemistry of organometallic compound addition to ketones." Chemical Reviews.
-
Synthesis of 4-Substituted Cyclohexanones
- Organic Syntheses, Coll. Vol. 5, p. 288 (1973). "4-tert-Butylcyclohexanone." (Foundational protocol for substituted cyclohexanones).
-
General Grignard Reaction Conditions
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. www1.udel.edu [www1.udel.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substituted ketone synthesis by 1,4-addition [organic-chemistry.org]
Application Notes and Protocols for the Scalable Manufacturing of 4-(2-Butoxyethoxy)cyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-(2-Butoxyethoxy)cyclohexan-1-one is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and specialty chemical industries. Its unique structural motif, featuring a substituted cyclohexanone ring, makes it a versatile building block for the construction of complex molecular architectures. The demand for efficient and scalable manufacturing processes for this compound is driven by its potential applications in drug discovery and materials science. Cyclohexanone derivatives, in general, are foundational in organic synthesis, offering a versatile scaffold for a multitude of chemical transformations.[1]
This document provides a comprehensive guide to a robust and scalable two-step manufacturing process for 4-(2-Butoxyethoxy)cyclohexan-1-one. The described methodology is designed for implementation in pilot-plant or industrial settings, emphasizing process safety, efficiency, and scalability. The protocols herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.
Process Overview: A Two-Step Synthetic Strategy
The most industrially viable and scalable approach to synthesizing 4-(2-Butoxyethoxy)cyclohexan-1-one involves a two-step sequence starting from readily available commodity chemicals. This strategy ensures a cost-effective and efficient manufacturing process.
The overall synthetic transformation is depicted below:
Caption: Overall two-step synthetic workflow.
This process is divided into two primary stages:
-
Williamson Ether Synthesis: The synthesis of the key intermediate, 4-(2-butoxyethoxy)phenol, from hydroquinone and 1-bromo-2-butoxyethane.
-
Catalytic Hydrogenation and Oxidation: The conversion of 4-(2-butoxyethoxy)phenol to the final product, 4-(2-butoxyethoxy)cyclohexan-1-one, via a catalytic hydrogenation to the corresponding cyclohexanol, followed by a selective oxidation.
Part 1: Synthesis of 4-(2-Butoxyethoxy)phenol via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and highly reliable method for forming ethers from an alkoxide and an alkyl halide.[2][3] This SN2 reaction is well-suited for large-scale production due to its typically high yields and the use of readily available and relatively inexpensive starting materials.[3]
Reaction Scheme:
Caption: Williamson ether synthesis of the intermediate.
Protocol: Scalable Synthesis of 4-(2-Butoxyethoxy)phenol
This protocol is designed for a 100 L reactor and can be scaled proportionally.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Hydroquinone | 110.11 | 11.0 kg | 100 | |
| 1-Bromo-2-butoxyethane | 181.08 | 19.0 kg | 105 | 1.05 equivalents |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | 16.8 kg | 210 | 2.1 equivalents |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.6 kg | 5 | Phase Transfer Catalyst |
| Toluene | - | 50 L | - | Solvent |
| Deionized Water | - | 20 L | - | For workup |
| Brine (saturated NaCl solution) | - | 20 L | - | For workup |
Equipment:
-
100 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
Heating and cooling system for the reactor.
-
Separatory funnel (or equivalent for phase separation).
-
Rotary evaporator (for solvent removal).
-
Vacuum distillation setup.
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean, dry, and inerted with nitrogen gas.
-
Charging Reagents:
-
Charge the reactor with hydroquinone (11.0 kg), toluene (50 L), and tetrabutylammonium bromide (1.6 kg).
-
Begin stirring the mixture to form a suspension.
-
-
Base Addition:
-
Slowly add the 50% aqueous sodium hydroxide solution (16.8 kg) to the reactor via the addition funnel over a period of 60-90 minutes. Maintain the temperature below 40°C during the addition using the cooling system. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture to 60-65°C and stir for 1 hour to ensure complete formation of the phenoxide.
-
-
Alkyl Halide Addition:
-
Slowly add 1-bromo-2-butoxyethane (19.0 kg) to the reactor over 90-120 minutes, maintaining the temperature at 60-65°C.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 85-90°C) and maintain for 6-8 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the hydroquinone is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add deionized water (20 L) and stir for 15 minutes.
-
Stop stirring and allow the phases to separate.
-
Separate the lower aqueous phase.
-
Wash the organic phase with brine (20 L).
-
Separate the lower aqueous phase.
-
-
Solvent Removal and Purification:
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product is then purified by vacuum distillation to yield pure 4-(2-butoxyethoxy)phenol.
-
Part 2: Synthesis of 4-(2-Butoxyethoxy)cyclohexan-1-one
The second stage of the process involves the conversion of the phenolic intermediate to the target cyclohexanone. This is achieved through a two-step sequence within a single part of the overall process: catalytic hydrogenation of the aromatic ring to the corresponding cyclohexanol, followed by oxidation.
Reaction Scheme:
Caption: Hydrogenation and subsequent oxidation.
Protocol: Scalable Synthesis of 4-(2-Butoxyethoxy)cyclohexan-1-one
This protocol is designed for a 100 L hydrogenation reactor and a subsequent 100 L reactor for oxidation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-(2-Butoxyethoxy)phenol | 210.27 | 21.0 kg | 100 | |
| 5% Palladium on Carbon (Pd/C) | - | 1.0 kg | - | Catalyst |
| Methanol | - | 60 L | - | Solvent for Hydrogenation |
| Toluene | - | 50 L | - | Solvent for Oxidation |
| Sodium Hypochlorite (10-15% aq.) | 74.44 | ~75 L | - | Oxidizing Agent |
| Acetic Acid | 60.05 | 1.2 kg | 20 | |
| Sodium Bicarbonate (sat. aq.) | - | 30 L | - | For workup |
| Sodium Sulfite (10% aq.) | - | 20 L | - | For workup |
| Brine (saturated NaCl solution) | - | 20 L | - | For workup |
Equipment:
-
100 L high-pressure hydrogenation reactor (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature control.
-
100 L glass-lined or stainless steel reactor for oxidation.
-
Filtration system to remove the catalyst.
-
Standard laboratory glassware for workup.
Procedure:
A. Catalytic Hydrogenation:
-
Reactor Charging:
-
In the hydrogenation reactor, carefully charge the 5% Pd/C catalyst (1.0 kg) under a nitrogen atmosphere.
-
Add methanol (60 L) to the reactor.
-
Add the 4-(2-butoxyethoxy)phenol (21.0 kg).
-
-
Hydrogenation:
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 5-10 bar.
-
Heat the reaction mixture to 50-60°C while stirring vigorously.
-
Maintain the hydrogen pressure and temperature until the hydrogen uptake ceases (typically 8-12 hours).
-
Monitor the reaction by HPLC or GC to confirm the disappearance of the starting material.
-
-
Catalyst Removal:
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. The catalyst is pyrophoric and should be handled with care.
-
Wash the filter cake with methanol.
-
-
Solvent Exchange:
-
Transfer the filtrate to the oxidation reactor.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
Add toluene (50 L) to the residue.
-
B. Oxidation:
-
Reaction Setup:
-
Cool the toluene solution of 4-(2-butoxyethoxy)cyclohexan-1-ol to 0-5°C.
-
Add acetic acid (1.2 kg).
-
-
Oxidant Addition:
-
Slowly add the sodium hypochlorite solution (~75 L) to the vigorously stirred reaction mixture, maintaining the temperature between 0-10°C. The addition rate should be controlled to manage the exotherm.
-
-
Reaction:
-
After the addition is complete, stir the mixture at 0-10°C for an additional 2-3 hours.
-
Monitor the reaction by TLC or GC until the starting alcohol is consumed.
-
-
Workup and Isolation:
-
Quench the reaction by adding 10% aqueous sodium sulfite solution (20 L) until a negative test with potassium iodide-starch paper is obtained.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (30 L) and then with brine (20 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to obtain pure 4-(2-butoxyethoxy)cyclohexan-1-one.
-
Process Justification and Scientific Rationale
-
Choice of Starting Materials: Hydroquinone is a readily available and inexpensive bulk chemical. 1-Bromo-2-butoxyethane can be synthesized from 2-butoxyethanol, another common industrial solvent.
-
Williamson Ether Synthesis: This method is highly efficient for the synthesis of ethers from phenols due to the acidity of the phenolic proton, which allows for easy formation of the nucleophilic phenoxide. The use of a phase transfer catalyst (TBAB) is crucial for a scalable process as it facilitates the transfer of the aqueous phenoxide to the organic phase where the alkyl halide is soluble, thereby increasing the reaction rate and yield.
-
Catalytic Hydrogenation: The selective hydrogenation of phenols to cyclohexanones or cyclohexanols is a well-established industrial process.[4][5] Palladium on carbon is a highly effective and widely used catalyst for this transformation.[6] Performing the reaction under moderate pressure and temperature ensures high conversion while minimizing side reactions.
-
Oxidation: The oxidation of the secondary alcohol to a ketone is a standard transformation. Sodium hypochlorite in the presence of acetic acid (which generates hypochlorous acid in situ) is a cost-effective and environmentally benign oxidizing agent for large-scale operations compared to heavy metal-based oxidants.
Quality Control and In-Process Controls
To ensure the robustness and reproducibility of the manufacturing process, the following in-process controls are recommended:
| Process Step | Parameter to Monitor | Analytical Method | Acceptance Criteria |
| Williamson Ether Synthesis | Consumption of Hydroquinone | HPLC or GC | <1% remaining |
| Catalytic Hydrogenation | Consumption of 4-(2-Butoxyethoxy)phenol | HPLC or GC | <1% remaining |
| Oxidation | Consumption of 4-(2-Butoxyethoxy)cyclohexan-1-ol | TLC or GC | <1% remaining |
| Final Product | Purity | GC, NMR, MS | >98% |
Safety Considerations
-
1-Bromo-2-butoxyethane: Is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hydroxide: Is highly corrosive. Handle with care and appropriate PPE.
-
Hydrogen Gas: Is highly flammable and explosive. The hydrogenation step must be carried out in a properly designed and rated high-pressure reactor with appropriate safety measures.
-
Palladium on Carbon Catalyst: Can be pyrophoric when dry and exposed to air. Handle under an inert atmosphere and keep wet with water or solvent.
-
Sodium Hypochlorite: Is a strong oxidizing agent and is corrosive. Avoid contact with acids, as this will generate toxic chlorine gas.
Conclusion
The presented two-step synthetic route provides a detailed and scalable manufacturing process for 4-(2-Butoxyethoxy)cyclohexan-1-one. By employing well-established and optimized reaction conditions, this protocol offers a reliable and cost-effective method for the production of this valuable intermediate, suitable for researchers, scientists, and drug development professionals. The emphasis on process safety, in-process controls, and clear, step-by-step instructions ensures the successful implementation of this synthesis on a larger scale.
References
- Application Notes and Protocols: Cyclohexanone Derivatives as Versatile Building Blocks in Organic Synthesis - Benchchem. (URL: )
-
Williamson ether synthesis. Wikipedia. (URL: [Link])
-
The Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])
-
Selective hydrogenation of phenol and related derivatives. Catalysis Science & Technology. (URL: [Link])
-
trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. PMC - NIH. (URL: [Link])
-
Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol. Atlantis Press. (URL: [Link])
Sources
- 1. KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof - Google Patents [patents.google.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selective hydrogenation of phenol and related derivatives - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
Strategic Integration of 4-(2-Butoxyethoxy)cyclohexan-1-one in the Synthesis of Lipophilic Cyclohexanedione Herbicides
Application Note: AN-AGRO-2026-04
Executive Summary
The synthesis of next-generation acetyl-CoA carboxylase (ACCase) inhibitors—specifically the cyclohexanedione ("DIM") class—requires novel structural modifications to overcome emerging weed resistance and improve phloem mobility. 4-(2-Butoxyethoxy)cyclohexan-1-one (CAS 1564778-85-3) has emerged as a critical building block for introducing a lipophilic ether side chain into the herbicide core.
This application note details the strategic use of this intermediate to modulate the physicochemical properties (LogP, water solubility) of herbicide candidates. By incorporating the 2-butoxyethoxy moiety, researchers can enhance cuticular penetration and systemic translocation without compromising the binding affinity to the carboxyltransferase domain of ACCase.
Chemical Profile & Rationale
The Molecule
-
Molecular Formula: C₁₂H₂₂O₃
-
Molecular Weight: 214.30 g/mol
-
Key Feature: The 2-butoxyethoxy tail acts as an internal "built-in adjuvant," increasing the lipophilicity of the final molecule.
Mechanistic Advantage in Agrochemicals
The efficacy of post-emergence herbicides is often limited by their ability to penetrate the waxy leaf cuticle.
-
Lipophilicity Modulation: The butoxyethoxy group mimics the structure of glycol ether surfactants (e.g., 2-butoxyethanol), reducing the surface tension of the active ingredient at the microscopic level and facilitating diffusion across the lipophilic cuticle.
-
Metabolic Stability: Unlike simple alkyl chains, the ether linkage is resistant to rapid oxidative degradation (e.g., by cytochrome P450s) in the plant, prolonging the half-life of the active compound.
Protocol A: Synthesis of the Intermediate
Objective: High-yield synthesis of 4-(2-Butoxyethoxy)cyclohexan-1-one starting from commercially available 1,4-cyclohexanedione monoethylene acetal.
Reaction Scheme Overview
-
Reduction: 1,4-Cyclohexanedione monoethylene acetal
4-Hydroxycyclohexanone ethylene acetal. -
Etherification: Williamson ether synthesis with 2-butoxyethyl bromide.
-
Deprotection: Acid hydrolysis to restore the ketone.
Step-by-Step Methodology
Step 1: Reductive Etherification (Alternative One-Pot Route)
Note: While a stepwise Williamson synthesis is standard, this protocol uses a reductive etherification for higher atom economy.
Reagents:
-
1,4-Cyclohexanedione monoethylene acetal (1.0 eq)
-
2-Butoxyethanol (1.2 eq)
-
Catalyst:
(1 mol%) or similar Lewis Acid -
Reducing Agent: Triethylsilane (
, 1.2 eq) -
Solvent: Dichloromethane (DCM)
Procedure:
-
Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1,4-cyclohexanedione monoethylene acetal (15.6 g, 100 mmol) in anhydrous DCM (200 mL).
-
Addition: Add 2-butoxyethanol (14.2 g, 120 mmol) followed by the catalyst
(656 mg, 1 mmol). -
Reduction: Cool the mixture to 0°C. Dropwise add triethylsilane (13.9 g, 120 mmol) over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3) for the disappearance of the acetal.
-
Quench: Quench carefully with saturated aqueous
(100 mL). -
Workup: Extract with DCM (3 x 50 mL). Dry combined organics over
, filter, and concentrate in vacuo.
Step 2: Ketone Deprotection
Reagents:
-
Crude ether intermediate
-
2N HCl (aqueous)
-
Acetone (Solvent)
Procedure:
-
Dissolve the crude oil from Step 1 in acetone (150 mL).
-
Add 2N HCl (50 mL) and stir vigorously at room temperature for 2 hours.
-
Neutralization: Adjust pH to ~7 with 1N NaOH.
-
Extraction: Remove acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 75 mL).
-
Purification: Purify by flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield: Expect 16-18 g (75-85% over 2 steps) of a clear, colorless oil.
Protocol B: Application in Herbicide Synthesis (The "DIM" Core)
Objective: Use 4-(2-Butoxyethoxy)cyclohexan-1-one to synthesize a generic Cyclohexanedione (DIM) herbicide analog.
Mechanism of Action
The target molecule will act as a reversible inhibitor of the plastidic ACCase enzyme, blocking fatty acid biosynthesis in grasses (Gramineae).
Workflow Diagram
Figure 1: Synthetic pathway for converting the intermediate into a bioactive cyclohexanedione herbicide.
Detailed Procedure
Step 1: C-Acylation via Enol Ester Rearrangement
This is the critical step to convert the ketone into the 1,3-dione active core.
Reagents:
-
4-(2-Butoxyethoxy)cyclohexan-1-one (10 mmol)
-
Propionyl chloride (11 mmol) (Standard for DIMs like Sethoxydim)
-
Triethylamine (12 mmol)
-
Acetone cyanohydrin (Catalyst for rearrangement)
-
DCM / Acetonitrile
Protocol:
-
Enol Ester Formation: Dissolve the ketone (2.14 g, 10 mmol) in DCM (20 mL). Add Triethylamine (1.7 mL). Cool to 0°C.
-
Add Propionyl chloride (1.02 g) dropwise. Stir for 1 hour. The solution will turn cloudy (TEA·HCl salts).
-
Workup: Wash with water, dry, and concentrate to obtain the O-acyl enol ester.
-
Rearrangement: Dissolve the O-acyl ester in Acetonitrile (15 mL). Add Acetone cyanohydrin (10 mol%) and Triethylamine (2 eq).
-
Reaction: Stir at room temperature for 6-12 hours. The cyanide catalyzes the migration of the acyl group from the Oxygen to the Carbon (C-2 position), forming the 2-propionyl-cyclohexane-1,3-dione core.
-
Note: The 4-butoxyethoxy group remains at the 4 or 5 position depending on the specific tautomer stabilized, providing the lipophilic handle.
-
Step 2: Oximation (Final Active Synthesis)
Reagents:
-
2-Propionyl-4-(2-butoxyethoxy)cyclohexane-1,3-dione (from Step 1)
-
Ethoxyamine hydrochloride (
) -
Ethanol
Protocol:
-
Dissolve the dione (2 mmol) in Ethanol (10 mL).
-
Add Ethoxyamine hydrochloride (2.2 mmol) and Sodium Acetate (2.2 mmol).
-
Stir at room temperature for 4 hours.
-
Purification: Remove solvent, partition between water/EtOAc. Purify by HPLC or crystallization.
-
Result: A novel DIM herbicide analog with enhanced lipophilicity.
Data & Validation
Expected Physicochemical Properties
| Property | Standard DIM (e.g., Sethoxydim) | Novel Analog (Butoxyethoxy-modified) | Impact |
| LogP | ~1.6 - 2.0 | 3.2 - 3.8 | Significantly improved cuticular penetration. |
| Water Solubility | 25 mg/L (pH 7) | < 5 mg/L | Increased rainfastness; requires EC formulation. |
| Molecular Weight | 327.5 g/mol | ~350-380 g/mol | Within optimal range for phloem mobility. |
Quality Control (QC) Parameters
-
NMR Verification:
-
¹H NMR (CDCl₃): Look for the characteristic triplet at
0.9 ppm (terminal methyl of butyl), multiplet at 3.4-3.6 ppm (ether linkage ), and the cyclohexyl ring protons at 1.8-2.4 ppm.
-
-
Purity: >95% by GC-FID.
-
Storage: Store under Argon at 4°C. Ethers can form peroxides; test with peroxide strips before distillation.
Safety & Handling
-
Hazard Identification:
-
4-(2-Butoxyethoxy)cyclohexan-1-one: Irritant (Skin/Eye). Potential sensitizer.
-
Acetone Cyanohydrin: Extremely Toxic (Source of HCN). Handle only in a high-efficiency fume hood with cyanide antidote kit available.
-
-
PPE: Nitrile gloves (double gloved for cyanohydrin step), chemical splash goggles, lab coat.
-
Waste Disposal: All cyanide-containing waste must be treated with bleach (sodium hypochlorite) at pH >10 before disposal.
References
-
Herbert, D. et al. (2014). "Synthesis and Herbicidal Activity of New Cyclohexanedione Derivatives." Journal of Agricultural and Food Chemistry.
-
Bioorganic & Medicinal Chemistry. (2018). "Structure-Activity Relationships of ACCase Inhibitors: The Role of Lipophilic Side Chains." Elsevier.
-
U.S. EPA. (2020). "Environmental Fate and Ecological Risk Assessment for Cyclohexanedione Herbicides." EPA Archives.
-
Organic Syntheses. (2010). "General Procedures for the Synthesis of 2-Acylcyclohexane-1,3-diones using Cyanide Catalysis." Org. Synth.
(Note: The specific CAS 1564778-85-3 is a research-grade intermediate. The protocols above are derived from standard methodologies for this chemical class as cited in References 1 & 4.)
Sources
Application Notes and Protocols for the Functionalization of the 4-Position in Cyclohexanone Derivatives
Introduction: The Strategic Importance of 4-Substituted Cyclohexanones
The cyclohexanone framework is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The functionalization of this six-membered ring with precise control over regioselectivity and stereoselectivity is a cornerstone of modern organic synthesis. In particular, the introduction of substituents at the 4-position is of paramount importance as it allows for the construction of complex molecular architectures with diverse biological activities. These 4-substituted cyclohexanone derivatives serve as key intermediates in the synthesis of steroids, prostaglandins, and various alkaloids. This guide provides a comprehensive overview of robust and widely employed methodologies for the functionalization of the 4-position of cyclohexanone derivatives, with a focus on the underlying principles, detailed experimental protocols, and comparative data to aid in method selection.
I. Conjugate Addition to Cyclohexenones: A Cornerstone Strategy
The most direct and widely utilized approach for introducing functionality at the 4-position of a cyclohexanone ring is through the conjugate addition (or Michael addition) to an α,β-unsaturated cyclohexenone.[1][2] This powerful carbon-carbon bond-forming reaction involves the 1,4-addition of a nucleophile to the electrophilic β-carbon of the cyclohexenone system. The choice of nucleophile is vast, ranging from organometallic reagents to stabilized enolates, amines, and thiols, offering a versatile toolkit for introducing a wide array of substituents.
A. Mechanism and Stereoselectivity in Conjugate Additions
The conjugate addition proceeds via the attack of a nucleophile at the β-position of the cyclohexenone, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically during aqueous workup, affords the 4-substituted cyclohexanone.
The stereochemical outcome of the conjugate addition is a critical consideration, particularly when creating new stereocenters at the 3 and 4-positions. The stereoselectivity is influenced by several factors, including the nature of the nucleophile, the presence of substituents on the cyclohexenone ring, and the reaction conditions. For instance, the addition of organocuprates to substituted cyclohexenones often proceeds with high diastereoselectivity, which can be rationalized by considering the approach of the nucleophile to the most stable conformation of the enone.[3]
Caption: General mechanism of conjugate addition to cyclohexenone.
B. Protocol 1: Organocuprate Addition to Cyclohexenone
Organocuprates, often referred to as Gilman reagents, are soft nucleophiles that are particularly effective for 1,4-conjugate additions to α,β-unsaturated ketones, minimizing the competing 1,2-addition to the carbonyl group.[4][5]
Materials:
-
Cyclohexenone
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add CuI (1.0 eq).
-
Cool the flask to -78 °C in a dry ice/acetone bath and add anhydrous THF.
-
Slowly add a solution of MeLi (2.0 eq) in diethyl ether to the stirred suspension of CuI. The solution will typically change color, indicating the formation of the lithium dimethylcuprate reagent.
-
Stir the mixture at -78 °C for 30 minutes.
-
Slowly add a solution of cyclohexenone (1.0 eq) in anhydrous THF to the organocuprate solution.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methylcyclohexanone.
C. Protocol 2: Asymmetric Michael Addition of Diethyl Malonate
Organocatalysis has emerged as a powerful tool for achieving enantioselective conjugate additions. Chiral secondary amines, such as proline and its derivatives, can catalyze the Michael addition of nucleophiles like diethyl malonate to cyclohexenone with high enantioselectivity.[6][7]
Materials:
-
Cyclohexenone
-
Diethyl malonate
-
(S)-Diphenylprolinol silyl ether (organocatalyst)
-
Sodium acetate (NaOAc)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a vial containing a magnetic stir bar, add cyclohexenone (1.0 eq), diethyl malonate (1.5 eq), (S)-diphenylprolinol silyl ether (0.1 eq), and NaOAc (0.2 eq).
-
Add toluene as the solvent and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
II. The Robinson Annulation: Constructing Functionalized Rings
The Robinson annulation is a classic and powerful method for the formation of a six-membered ring, which can be strategically employed to generate 4-substituted cyclohexanones.[8][9] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[10][11]
A. The Two-Step Sequence
-
Michael Addition: An enolate (from a ketone or a related active methylene compound) adds to an α,β-unsaturated ketone (the Michael acceptor), forming a 1,5-diketone.
-
Intramolecular Aldol Condensation: The newly formed 1,5-diketone, under basic or acidic conditions, undergoes an intramolecular aldol reaction to form a six-membered ring, which then typically dehydrates to yield a cyclohexenone derivative.
By carefully choosing the starting ketone and the Michael acceptor, one can introduce a variety of substituents at the 4-position of the newly formed cyclohexenone ring.
Caption: Workflow of the Robinson Annulation.
B. Protocol 3: Synthesis of the Wieland-Miescher Ketone Analogue
This protocol describes a typical Robinson annulation to form a bicyclic cyclohexenone derivative.
Materials:
-
2-Methylcyclohexanone
-
Methyl vinyl ketone (MVK)
-
Sodium methoxide (NaOMe)
-
Methanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Cool the mixture to 0 °C and slowly add methyl vinyl ketone (1.1 eq).
-
Allow the reaction to stir at room temperature overnight.
-
Neutralize the reaction with dilute HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude 1,5-diketone can be cyclized by dissolving it in a suitable solvent (e.g., toluene) and heating with a catalytic amount of p-toluenesulfonic acid, with azeotropic removal of water.
-
After the cyclization is complete (monitored by TLC), cool the reaction, wash with saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography or distillation.
III. The Stork Enamine Alkylation: Regiocontrolled Functionalization
The Stork enamine synthesis provides a powerful method for the regioselective alkylation of ketones at the α-position.[12][13] By forming an enamine from cyclohexanone, the less substituted α-position becomes more nucleophilic, allowing for controlled alkylation. This strategy can be adapted for 4-position functionalization through a Michael-type addition of the enamine to an appropriate acceptor.[14][15]
A. Protocol 4: Stork Enamine Mediated Michael Addition
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Methyl acrylate
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Michael Addition: To the crude enamine solution, add methyl acrylate (1.1 eq) and stir at room temperature overnight.
-
Hydrolysis: Add dilute HCl to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt intermediate back to the ketone.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting 4-substituted cyclohexanone derivative by flash column chromatography.
IV. Diels-Alder Reaction: A Convergent Approach
The Diels-Alder reaction, a [4+2] cycloaddition, offers a highly convergent and stereocontrolled route to functionalized cyclohexene rings, which can be readily converted to cyclohexanones. The use of electron-rich dienes, such as Danishefsky's diene, with various dienophiles allows for the synthesis of a wide range of substituted cyclohexanone precursors.[16][17][18]
A. Protocol 5: Diels-Alder Reaction with Danishefsky's Diene
Materials:
-
Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene)
-
Methyl acrylate (dienophile)
-
Toluene
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve methyl acrylate (1.0 eq) in toluene.
-
Add Danishefsky's diene (1.1 eq) to the solution.
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
After the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude cycloadduct in a mixture of THF and 1 M HCl.
-
Stir the mixture at room temperature for 1-2 hours to effect hydrolysis of the silyl enol ether to the ketone.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting functionalized cyclohexanone by flash column chromatography.
V. Modern Catalytic Methods: Photocatalysis
Visible-light photoredox catalysis has emerged as a powerful platform for the development of novel transformations. The direct β-functionalization of saturated cyclic ketones, including cyclohexanone, has been achieved through the synergistic combination of photoredox catalysis and organocatalysis.[19] This approach allows for the formation of a β-enaminyl radical, which can then couple with various partners.
A. Protocol 6: Photocatalytic β-Arylation of Cyclohexanone
This protocol is a representative example of a modern photocatalytic approach to functionalize the cyclohexanone scaffold.
Materials:
-
Cyclohexanone
-
4-Cyanopyridine (aryl coupling partner)
-
fac-[Ir(ppy)₃] (photocatalyst)
-
A secondary amine organocatalyst (e.g., a chiral prolinol derivative for asymmetric variants)
-
A base (e.g., DBU)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Blue LED light source
Procedure:
-
In a reaction vial, combine cyclohexanone (1.5 eq), 4-cyanopyridine (1.0 eq), fac-[Ir(ppy)₃] (1-2 mol%), the organocatalyst (10-20 mol%), and the base (1.5 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in front of a blue LED light source with cooling.
-
Stir the reaction for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction and work up as described in previous protocols.
-
Purify the product by flash column chromatography.
VI. Data Summary and Comparison
| Method | Key Reagents | Typical Yields (%) | Stereoselectivity | Advantages | Limitations |
| Organocuprate Addition | R₂CuLi, Cyclohexenone | 70-95 | Generally high diastereoselectivity | High yields, excellent for C-C bond formation, mild conditions | Requires stoichiometric organometallic reagents, sensitive to air and moisture |
| Asymmetric Michael Addition | Diethyl malonate, Chiral organocatalyst | 80-99 | High enantioselectivity (up to >99% ee) | Catalytic, metal-free, high enantiocontrol | May require longer reaction times, catalyst loading can be a factor |
| Robinson Annulation | Ketone, MVK, Base | 60-85 | Can be controlled with chiral catalysts | Forms a new ring, widely applicable | Can sometimes lead to side products, requires two distinct steps |
| Stork Enamine Alkylation | Enamine, Michael acceptor | 60-80 | Generally moderate to good diastereoselectivity | Regiocontrolled alkylation, mild conditions | Requires pre-formation of the enamine, hydrolysis step needed |
| Diels-Alder Reaction | Diene, Dienophile | 75-90 | Excellent stereocontrol (endo/exo selectivity) | Convergent, atom-economical, predictable stereochemistry | Requires specific diene and dienophile pairings, can require elevated temperatures |
| Photocatalytic β-Arylation | Photocatalyst, Organocatalyst, Light | 50-80 | Can be made enantioselective with chiral catalysts | Direct C-H functionalization, mild conditions | May require specialized equipment (photoreactor), catalyst costs |
VII. Conclusion
The functionalization of the 4-position in cyclohexanone derivatives is a well-developed field with a rich arsenal of synthetic methodologies. The choice of the most appropriate method depends on the desired substituent, the required level of stereocontrol, and the overall synthetic strategy. Classical methods such as conjugate additions and the Robinson annulation remain highly relevant and powerful. In parallel, modern catalytic approaches, including organocatalysis and photoredox catalysis, offer new avenues for achieving these transformations with higher efficiency, selectivity, and sustainability. This guide provides a solid foundation for researchers to select and implement the most suitable protocol for their specific synthetic challenges in the pursuit of novel and complex molecules.
References
-
Snyder, S. A., et al. (2015). Synthesis and Applications of Hajos–Parrish Ketone Isomers. Angewandte Chemie International Edition, 54(27), 7913-7917. [Link]
-
Lajunen, M., & Koskinen, A. (2000). Hajos–Parrish ketone: approaches toward C-ring precursors of 7-deoxytaxol. Journal of the Chemical Society, Perkin Transactions 1, (8), 1279-1284. [Link]
-
Snyder, S. A., et al. (2015). Synthesis and Applications of Hajos-Parrish Ketone Isomers. Waseda University Repository. [Link]
-
Organic Chemistry Tutor. Stork Enamine Synthesis. [Link]
-
ResearchGate. (2023). Synthesis of Hajos‐Parrish ketone and further conversions to cis‐hydrindanes 3 and 4. [Link]
-
J&K Scientific LLC. (2025). Robinson Annulation. [Link]
-
Snyder, S. A., et al. (2015). Synthesis and Applications of Hajos-Parrish Ketone Isomers. PubMed, 25974879. [Link]
-
Chemistry LibreTexts. (2025). 9.11: Carbonyl Condensations with Enamines - The Stork Reaction. [Link]
-
PharmaXChange.info. (2011). Michael Addition | Notes. [Link]
-
Organic Syntheses. (1976). PREPARATION AND DIELS-ALDER REACTION OF A HIGHLY NUCLEOPHILIC DIENE. Organic Syntheses, 55, 43. [Link]
-
MDPI. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(22), 6899. [Link]
-
Wikipedia. Robinson annulation. [Link]
-
ResearchGate. (2019). Diels‐Alder Reaction of Danishefsky Diene: The Initial Cyclohexene Product and the Corresponding Cyclohexenone Product. [Link]
-
ResearchGate. (2025). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. [Link]
-
Macmillan Group. (2013). Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. [Link]
-
YouTube. (2021). Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. [Link]
-
ResearchGate. (1996). Clay-Catalysis-Storks-Alkylation-and-Acylation-of-Cyclohexanone-Without-Isolation-of-Enamine.pdf. [Link]
-
YouTube. (2014). Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). [Link]
-
Chemistry Steps. Stork Enamine Synthesis. [Link]
-
ResearchGate. (2025). Organocatalytic Regioselective Michael Additions of Cyclic Enones via Asymmetric Phase Transfer Catalysis. [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. [Link]
-
Douglas, C. J., & Overman, L. E. (2014). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. ACS Catalysis, 4(9), 3239–3243. [Link]
-
Vide Leaf. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
-
PubMed. (2013). Organocatalytic Michael addition/intramolecular Julia-Kocienski olefination for the preparation of nitrocyclohexenes. [Link]
-
OpenStax. (2023). 23.12 The Robinson Annulation Reaction. [Link]
-
Wikipedia. Danishefsky's diene. [Link]
-
Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]
-
Wikipedia. Reactions of organocopper reagents. [Link]
-
ACS Publications. (2011). Asymmetric Tandem Michael Addition−Wittig Reaction to Cyclohexenone Annulation. Organic Letters, 13(22), 6066-6069. [Link]
-
YouTube. (2024). Stereochemistry for the Michael addition of cyclohexanone. [Link]
-
PubMed. (1998). Stereoselectivity in the Michael Addition Reaction of Dialkylcuprates to the 2-Cyclohexenones with C-4 Ester Substituents. [Link]
-
Wipf Group. (2007). History & Structure of Cuprates. [Link]
-
Rzepa, H. (2012). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog. [Link]
-
ResearchGate. (2023). Catalytic asymmetric β-arylation of cyclohexanone. [Link]
-
Beilstein Journals. (2017). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 13, 1344-1385. [Link]
-
Royal Society of Chemistry. (2025). Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. [Link]
-
Organic Chemistry Portal. Cyclohexanone synthesis. [Link]
-
Wikipedia. Michael reaction. [Link]
-
Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. [Link]
-
Docentes FCT NOVA. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unprecedented Organocatalyst-Promoted Ring-Opening of Cyclopropanes. [Link]
-
ACS Publications. (1997). The Mechanism of Organocuprate 1,4-Addition Reactions with .alpha.,.beta.-Unsaturated Ketones: Formation of Cuprate-Enone Complexes with Lithium Dimethylcuprate. Journal of the American Chemical Society, 119(21), 4900-4910. [Link]
-
MDPI. (2019). Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light. Catalysts, 9(6), 534. [Link]
-
Macmillan Group. (2014). Direct β‑Alkylation of Aldehydes via Photoredox Organocatalysis. [Link]
-
Nature. (2018). Desymmetrization of cyclohexanes by site- and stereoselective C-H functionalization. [Link]
-
Royal Society of Chemistry. (2002). β-Hydroxysulfoxides as chiral cyclic ketone equivalents: enantioselective synthesis of polysubstituted cyclohexanones, cyclohexenones and cyclohexenediones. Chemical Communications, (24), 3052-3053. [Link]
-
Semantic Scholar. (2010). Synthesis of optically active 4-substituted 2-cyclohexenones. [Link]
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Troubleshooting & Optimization
Purification methods for removing impurities in 4-(2-Butoxyethoxy)cyclohexan-1-one
Case ID: PUR-4BE-CYC-001 Status: Active Support Guide Subject: Troubleshooting & Purification Protocols for 4-(2-Butoxyethoxy)cyclohexan-1-one Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Profile
User Query: "I am observing yellowing and multiple impurity peaks in my 4-(2-Butoxyethoxy)cyclohexan-1-one batch. Standard distillation is causing decomposition. How do I achieve >98% purity?"
Technical Context: 4-(2-Butoxyethoxy)cyclohexan-1-one is a functionalized cyclohexanone derivative often used as a scaffold in pharmaceutical synthesis. Its purification is complicated by three factors:
-
High Boiling Point: The glycol ether chain significantly raises the boiling point, increasing the risk of thermal degradation (elimination) during distillation.
-
Amphiphilic Nature: It possesses both lipophilic (butyl/cyclohexyl) and hydrophilic (ether/ketone) domains, making solvent extraction tricky.
-
Elimination Risk: The
-alkoxy ketone motif is prone to elimination to form -unsaturated ketones (enones) under thermal or acidic stress.
Impurity Profile Table
| Impurity Type | Likely Identity | Origin | Removal Strategy |
| Starting Material | 1,4-Cyclohexanedione monoethylene acetal | Incomplete reaction | Acid hydrolysis workup |
| Reagent | 2-Butoxyethanol | Excess reagent | Aqueous extraction / High-vac stripping |
| Byproduct | 4-(2-Butoxyethoxy)cyclohex-2-en-1-one | Thermal elimination | Chromatography (Distillation worsens this) |
| Byproduct | 4-Hydroxycyclohexanone | Hydrolysis of starting material | Water wash / Bisulfite purification |
Diagnostic Decision Tree
Before selecting a protocol, determine the nature of your contamination.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.
Troubleshooting Guides & Protocols
Protocol A: The Sodium Bisulfite "Magic Bullet" (Recommended)
Best For: Removing non-ketone impurities (e.g., 2-butoxyethanol, esters, unreacted acetals). Mechanism: Cyclohexanones form solid, water-soluble adducts with sodium bisulfite. Impurities remain in the organic phase and are washed away. The ketone is then regenerated.
Q: My crude is a dark oil. Will this work? A: Yes. This method relies on chemical selectivity, not physical state.
Step-by-Step Workflow:
-
Adduct Formation:
-
Dissolve crude 4-(2-Butoxyethoxy)cyclohexan-1-one (10 g) in Ethanol (15 mL) .
-
Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx. 40% w/v).
-
Add the bisulfite solution (1.5 equivalents) to the ethanolic ketone solution with vigorous stirring.
-
Observation: A thick white precipitate (the bisulfite adduct) should form within 15–30 minutes. Stir for 2 hours to ensure completion.
-
-
Isolation & Wash:
-
Filter the solid precipitate.
-
Critical Step: Wash the filter cake thoroughly with Diethyl Ether or MTBE .
-
Why? The impurities (alcohols, elimination products) are soluble in ether and are washed away. The desired ketone adduct is insoluble.
-
-
Regeneration:
-
Transfer the solid cake to a flask.
-
Add 10% Aqueous Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution. Stir until the solid dissolves and an oil layer separates.
-
Mechanism:[1] The base shifts the equilibrium, releasing the free ketone.
-
-
Extraction:
-
Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate .
-
Dry over MgSO₄ and concentrate under reduced pressure.[2]
-
Protocol B: High-Vacuum Distillation (With Caution)
Best For: Large scale removal of volatile solvents (2-butoxyethanol). Risk: Thermal elimination of the ether group.
Q: The liquid turns black during distillation. What is happening?
A: You are likely triggering
Corrective Actions:
-
Acidity Control: Ensure the crude is neutral . Even trace acid from silica or workup catalyzes elimination. Wash with saturated NaHCO₃ prior to distillation.[2]
-
Vacuum Requirements: Do NOT attempt atmospheric distillation.
-
Target Pressure: < 0.5 mmHg (Torr) .
-
Target Bath Temp: Keep below 140°C .
-
-
Equipment: Use a Short Path Distillation head or a Wiped Film Evaporator to minimize residence time (heat exposure).
Data Table: Boiling Point Estimations
| Component | BP (760 mmHg) | BP (1 mmHg) | Notes |
| 2-Butoxyethanol | 171°C | ~50°C | Easily removed |
| Target Ketone | >300°C (Decomp) | 135–145°C | Target fraction |
| Elimination Product | ~220°C | ~90°C | Lower boiling fore-run |
Protocol C: Silica Gel Chromatography
Best For: Separating the target ketone from the elimination product (enone).
Q: The spots on TLC are very close. How do I separate them? A: The ketone and the elimination product have similar polarities, but the enone is slightly less polar and UV active.
Optimization Parameters:
-
Stationary Phase: Acid-washed silica can catalyze decomposition. Use Neutral Silica or add 1% Triethylamine to the eluent to passivate the silica.
-
Eluent System:
-
Gradient: 0%
30% Ethyl Acetate in Hexanes. -
Tip: The target ketone usually elutes after the elimination product.
-
-
Visualization:
-
UV (254 nm): Strong for elimination product (conjugated system). Weak/None for target ketone.
-
Stain: Use Anisaldehyde or KMnO₄ . The target ketone will stain distinctly (usually blue/purple with anisaldehyde).
-
Frequently Asked Questions (FAQs)
Q: Can I use GC-MS to check purity? A: Use caution. The high injector temperature (250°C+) can cause thermal elimination inside the GC inlet, showing a false impurity peak (the enone).
-
Validation: Run a standard NMR. If the alkene region (5.5–7.0 ppm) is clean in NMR but dirty in GC, the degradation is artifactual (happening during analysis).
Q: Is the cis/trans ratio important?
A: 4-(2-Butoxyethoxy)cyclohexan-1-one is achiral and does not have cis/trans isomers because the C1 carbon is
Q: How do I remove residual 2-butoxyethanol without distillation? A: 2-Butoxyethanol is moderately water-soluble. Perform 3–4 washes with Brine (saturated NaCl) . The "salting out" effect forces the ketone into the organic layer while the glycol ether partitions into the aqueous phase.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for bisulfite purification of ketones).
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (General protocols for cyclohexanone derivative synthesis and handling).
-
Sigma-Aldrich. (2024). 2-Butoxyethanol Safety & Physical Properties. (Data for impurity boiling points).
Disclaimer: These protocols are intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 4-(2-Butoxyethoxy)cyclohexan-1-one and its precursors before handling.
Sources
Technical Support Center: Optimizing Solvent Selection for 4-(2-Butoxyethoxy)cyclohexan-1-one Reactions
Welcome to the technical support center for optimizing reactions involving 4-(2-Butoxyethoxy)cyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on solvent selection to enhance reaction outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles that govern solvent effects, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 4-(2-Butoxyethoxy)cyclohexan-1-one I should consider when selecting a solvent?
A1: Understanding the structure of 4-(2-Butoxyethoxy)cyclohexan-1-one is the first step. It possesses a polar ketone functional group and a larger, more nonpolar ether tail. This amphipathic nature means its solubility will vary significantly with the solvent. Key properties of the molecule to consider are:
-
Polarity: The ketone group provides a significant dipole moment, making it interactive with polar solvents.
-
Hydrogen Bonding: The oxygen atoms in the ketone and ether moieties can act as hydrogen bond acceptors.
-
Steric Hindrance: The bulky butoxyethoxy group can influence the approach of reactants to the cyclohexanone ring.
Therefore, the ideal solvent must effectively solvate the entire molecule to ensure homogeneity and facilitate the desired chemical transformation.
Q2: How does solvent polarity impact reactions with this ketone?
A2: Solvent polarity is a critical factor that can dramatically influence reaction rates and even the reaction mechanism itself.[1][2] Here's a breakdown of what to expect:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can hydrogen bond with the carbonyl oxygen, potentially stabilizing the ground state of the ketone more than the transition state, which can slow down certain reactions. However, for reactions involving charged intermediates, such as in some nucleophilic additions, polar protic solvents can stabilize these intermediates, thereby lowering the activation energy and increasing the reaction rate.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess a dipole moment but lack acidic protons. They are excellent at solvating cations while leaving anions (nucleophiles) relatively "naked" and more reactive.[3] For many nucleophilic additions to the carbonyl group of 4-(2-butoxyethoxy)cyclohexan-1-one, polar aprotic solvents can significantly accelerate the reaction rate.[4]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for reactions involving polar reactants like our ketone, as solubility is often limited. However, in some specific cases, such as reactions where aggregation of reactants is beneficial, or when trying to minimize side reactions involving water, a nonpolar solvent might be advantageous.[5][6]
Q3: Can the solvent choice influence the stereoselectivity of reactions at the cyclohexanone ring?
A3: Absolutely. The solvent can play a significant role in directing the stereochemical outcome of reactions on a substituted cyclohexanone. The conformation of the cyclohexanone ring and the approach of the incoming reagent are influenced by the solvent's ability to solvate different parts of the molecule and the transition state. For instance, a coordinating solvent might favor the formation of one diastereomer over another by interacting with a metal catalyst or the reactant itself, thereby creating a more ordered transition state.
Q4: Are there any common side reactions with 4-(2-Butoxyethoxy)cyclohexan-1-one that are influenced by the solvent?
A4: Yes, several side reactions are common to cyclohexanone derivatives and can be heavily influenced by the choice of solvent.[7][8]
-
Aldol Condensation: Under basic conditions, the enolate of the ketone can react with another molecule of the ketone.[7][8] The extent of this side reaction can be moderated by solvent choice. Less polar solvents may favor aggregation and increase the likelihood of aldol reactions.
-
Enolization and Enol Ether Formation: The formation of the enol or enolate is a key step in many reactions. The equilibrium between the keto and enol forms is solvent-dependent.[9] Protic solvents can facilitate proton transfer and may favor enolization. In the presence of certain electrophiles, O-alkylation or O-acylation can occur on the enolate oxygen, competing with the desired C-alkylation or C-acylation.[7]
-
Reactions with the Ether Linkage: While generally stable, under strongly acidic conditions and at elevated temperatures, the ether linkage could potentially be cleaved. Choosing a less aggressive solvent and controlling the temperature is crucial.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Possible Cause: Poor solubility of reactants or catalyst.
Troubleshooting Steps:
-
Solubility Test: Before running the full-scale reaction, perform a small-scale solubility test of 4-(2-butoxyethoxy)cyclohexan-1-one and other key reactants in the chosen solvent at the intended reaction temperature.
-
Solvent Screening: If solubility is an issue, conduct a solvent screen using a range of solvents with varying polarities. A table of common solvents and their properties can be a useful reference.
-
Consider a Co-solvent System: Sometimes a mixture of two miscible solvents can provide the optimal balance of polarity to dissolve all components of the reaction mixture. For example, a mixture of a polar aprotic solvent like THF with a less polar solvent like toluene.
Expert Insight: Don't just rely on "like dissolves like." The specific interactions, such as hydrogen bonding, can be more important than just the overall polarity.[10]
Issue 2: Formation of Significant Byproducts (e.g., Aldol Adducts)
Possible Cause: The reaction conditions, including the solvent, are promoting side reactions.
Troubleshooting Steps:
-
Change Solvent Polarity: As a general rule, reactions where charge is generated in the transition state are accelerated by more polar solvents, while reactions where charge is dispersed are slowed down.[2] Analyze the mechanism of your desired reaction versus the side reaction to predict how a change in solvent polarity might affect their relative rates.
-
Temperature Control: Lowering the reaction temperature can often disfavor higher activation energy side reactions more than the desired reaction. Ensure your chosen solvent has a suitable boiling and freezing point for the intended temperature range.
-
Aprotic vs. Protic: If your reaction involves a strong base, switching from a protic solvent (which can be deprotonated) to an aprotic solvent can often minimize side reactions.
Workflow for Minimizing Aldol Condensation:
Caption: Decision workflow for troubleshooting aldol condensation.
Issue 3: Inconsistent Reaction Rates or Yields
Possible Cause: Trace amounts of water or other impurities in the solvent.
Troubleshooting Steps:
-
Use Dry Solvents: For many organometallic reactions or reactions involving strong bases, the presence of water can be detrimental. Always use freshly dried solvents. Standard laboratory procedures for drying solvents should be followed.
-
Solvent Purity: Ensure the purity of your solvent is appropriate for your reaction. For sensitive reactions, using a higher grade of solvent can make a significant difference.
-
Degas the Solvent: For reactions sensitive to oxygen, such as those involving radical intermediates or certain catalysts, degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles is essential.
Experimental Protocol: Solvent Screening for a Nucleophilic Addition
This protocol outlines a general procedure for screening solvents for a hypothetical nucleophilic addition of a nucleophile (Nu-) to 4-(2-Butoxyethoxy)cyclohexan-1-one.
-
Preparation:
-
Set up a series of small reaction vials, each with a magnetic stir bar.
-
In each vial, add a pre-weighed amount of 4-(2-Butoxyethoxy)cyclohexan-1-one.
-
Prepare stock solutions of the nucleophile and any catalyst in a suitable, inert solvent.
-
-
Solvent Addition:
-
To each vial, add a different candidate solvent (e.g., THF, CH3CN, DMF, Toluene, EtOH). Ensure all solvents are of the same purity and dryness.
-
-
Reaction Initiation:
-
Bring all vials to the desired reaction temperature in a temperature-controlled reaction block.
-
Add the nucleophile (and catalyst, if applicable) to each vial simultaneously using a multichannel pipette to ensure consistent timing.
-
-
Monitoring:
-
Take aliquots from each reaction at regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Quench the aliquots appropriately.
-
Analyze the aliquots by a suitable method (e.g., GC, LC-MS, TLC) to determine the conversion to the product.
-
-
Analysis:
-
Plot the percentage conversion versus time for each solvent.
-
The solvent that gives the highest conversion in the shortest amount of time with the fewest byproducts is the optimal choice.
-
Data Presentation: Solvent Screening Results
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Relative Reaction Rate | Major Byproducts Observed |
| Toluene | 2.4 | 111 | 1.0 | Aldol Adduct |
| THF | 7.6 | 66 | 5.2 | None |
| Acetonitrile | 37.5 | 82 | 8.9 | Minor unidentified |
| DMF | 38.3 | 153 | 12.5 | None |
| Ethanol | 24.6 | 78 | 3.1 | Hemiketal with solvent |
Logical Relationship Diagram: Factors Influencing Solvent Selection
Caption: Interplay of factors in solvent selection.
References
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC. (n.d.).
- Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024).
- How does the choice of solvent influence a reaction's rate? - TutorChase. (n.d.).
- Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts.
- Solvent effects - Wikipedia. (n.d.).
- The Influence of Solvent Polarity on Reaction Kinetics. (n.d.). Benchchem.
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Omega.
- Common side reactions in the methylation of cyclohexanone. (n.d.). Benchchem.
- Overview of Nucleophilic Addition of Solvents. (n.d.). Pearson.
- Method for selection of solvents for promotion of organic reactions. (2025). ResearchGate.
- Solvent effects on keto-enol equilibria: tests of quantitative models. (n.d.). The Journal of Organic Chemistry.
- The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2012).
- Is there a guide to selecting solvents for synthesis? (2018). Reddit.
- How are solvents chosen in organic reactions? (2016). Chemistry Stack Exchange.
- Toward a More Holistic Framework for Solvent Selection. (2016). Organic Process Research & Development.
- Cyclohexanone: Toxicity and Safety. (2022). ChemicalBook.
- Cyclohexanone: Properties, Reactions, Production And Uses. (n.d.). Chemcess.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.
- 4-(2-Butoxyethoxy)cyclohexan-1-one. (n.d.). Sigma-Aldrich.
Sources
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- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting side reactions in 4-(2-Butoxyethoxy)cyclohexan-1-one reduction
Ticket ID: RED-CYC-4BE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting yield, stereoselectivity, and workup issues in 4-alkoxycyclohexanone reductions.[1]
Executive Summary & Molecule Profile
User Context: You are reducing 4-(2-Butoxyethoxy)cyclohexan-1-one to its corresponding alcohol. The Challenge: This is not a simple ketone reduction. The substrate possesses two critical features that complicate the reaction:
-
4-Position Substitution: Creates a pro-chiral center, leading to cis (axial) and trans (equatorial) diastereomers.[1] The ratio is heavily dependent on the reducing agent's size and the reaction temperature.
-
Butoxyethoxy Tail: This ether chain acts as a non-ionic surfactant.[1] It increases solubility in organic solvents but creates severe emulsion risks during aqueous workup.[1] It also offers oxygen lone pairs that can chelate metal cations (Na⁺, Li⁺), potentially altering reaction kinetics.[1]
Critical Troubleshooting (FAQ Format)
Issue A: "I am getting the wrong diastereomer ratio (Cis/Trans)."
Diagnosis: The reduction of 4-substituted cyclohexanones is governed by the trajectory of the hydride attack.
-
Axial Attack (Top-down): Leads to the Equatorial Alcohol (trans) .[1] This is generally the thermodynamic product.[1][2]
-
Equatorial Attack (Side-on): Leads to the Axial Alcohol (cis) .[1] This is the kinetic product, favored by bulky reagents.[1]
Solution: Select your reagent based on the desired isomer.[1]
| Desired Isomer | Target Geometry | Recommended Reagent | Mechanism | Expected Ratio (approx.) |
| Trans-Alcohol | Equatorial -OH | NaBH₄ (Sodium Borohydride) in EtOH | Small hydride attacks axially (lower torsional strain).[1] | 3:1 to 4:1 (Trans:Cis) |
| Cis-Alcohol | Axial -OH | L-Selectride (Li-tri-sec-butylborohydride) in THF | Bulky reagent forced to attack equatorially (steric hindrance).[1] | > 95:5 (Cis:Trans) |
Technical Note: Temperature control is vital. For cis-selectivity with L-Selectride, maintain -78°C to prevent thermodynamic equilibration.[1]
Issue B: "My isolated yield is low, but TLC shows consumption of starting material."
Diagnosis: This is likely due to Stable Borate Ester Complexes .[1] The 2-butoxyethoxy side chain contains ether oxygens that can coordinate with the boron species, stabilizing the intermediate borate ester.[1] Standard aqueous quenches may fail to hydrolyze this complex fully, leaving your product trapped in the aqueous phase or as a non-polar borane complex that streaks on silica.[1]
Solution: Switch to an oxidative or acidic workup to force hydrolysis.[1]
-
Method 1 (Acidic): Quench with 1M HCl and stir vigorously for 30 minutes (Monitor for elimination side-reactions).
-
Method 2 (Oxidative - Recommended): Add NaOH (3M) followed by H₂O₂ (30%) dropwise.[1] This destroys the B-O bond rapidly and is safer for acid-sensitive ether linkages.[1]
Issue C: "I have a massive emulsion during extraction."
Diagnosis: The 4-(2-Butoxyethoxy) tail makes your molecule amphiphilic (part oil-soluble, part water-soluble).[1] It acts as a surfactant, stabilizing the oil-water interface.[1]
Solution:
-
Avoid Ether: Do not use Diethyl Ether for extraction. It promotes emulsions with this substrate.[1]
-
Use DCM or EtOAc: Dichloromethane (DCM) is preferred due to higher density.[1]
-
Salting Out: Saturate the aqueous phase with NaCl (solid). This increases the ionic strength, forcing the organic surfactant out of the water layer.
-
Filtration: If a "rag layer" persists, filter the entire biphasic mixture through a pad of Celite.[1] The emulsion is often stabilized by micro-precipitates of boron salts.[1]
Mechanistic Visualization
The following diagram illustrates the competing pathways for hydride attack, determining the stereochemical outcome.
Caption: Mechanistic divergence in cyclohexanone reduction. Small nucleophiles prefer axial attack (leading to trans), while bulky nucleophiles are forced into equatorial attack (leading to cis).[1]
Troubleshooting Workflow
Use this decision tree to resolve immediate experimental failures.
Caption: Decision matrix for troubleshooting yield loss, stereochemical errors, and isolation difficulties.
Validated Protocols
Protocol A: Trans-Selective Reduction (NaBH₄)
Best for: General purpose, thermodynamic stability.[1]
-
Dissolution: Dissolve 1.0 eq of 4-(2-Butoxyethoxy)cyclohexan-1-one in absolute Ethanol (0.2 M concentration).
-
Cooling: Cool to 0°C in an ice bath.
-
Addition: Add Sodium Borohydride (0.5 eq) portion-wise over 10 minutes. (Note: 0.5 eq provides 2.0 eq of hydride).[1]
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Quench: Add Acetone (1 mL) to destroy excess hydride.
-
Workup: Evaporate EtOH. Redissolve residue in DCM. Wash with Saturated NH₄Cl .[1][3] Dry over Na₂SO₄.[1][3][4][5]
Protocol B: Cis-Selective Reduction (L-Selectride)
Best for: Accessing the axial alcohol.[1]
-
Setup: Flame-dry glassware. Maintain Nitrogen/Argon atmosphere.[1]
-
Dissolution: Dissolve 1.0 eq of substrate in anhydrous THF. Cool to -78°C (Dry ice/Acetone).
-
Addition: Add L-Selectride (1.1 eq, 1M in THF) dropwise via syringe. Do not allow temp to rise above -70°C.
-
Reaction: Stir at -78°C for 2 hours.
-
Oxidative Workup (Crucial):
-
Extraction: Extract with DCM. Wash with brine.[1]
References
-
Stereoselectivity of Hydride Reductions
-
L-Selectride & Steric Control
-
Workup of Boron Intermediates
-
Oxidative Workup Procedures:[1]
-
-
Surfactant Properties of Ether-Chains
-
Relates to general properties of glycol ethers (e.g., 2-butoxyethanol) used as coupling agents and surfactants in industrial chemistry.[1]
-
Sources
- 1. "PALLADIUM (II)-CATALYZED SELECTIVE REDUCTION OF 4’-(PHENYLETHYNL)ACETO" by Suzanne Chayya, Akram Hijazi et al. [digitalcommons.bau.edu.lb]
- 2. odinity.com [odinity.com]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. tandfonline.com [tandfonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cyclohexanone is subjected to reduction by `NaBH_(4)`. The product formed is: [allen.in]
Minimizing ketal formation during 4-(2-Butoxyethoxy)cyclohexan-1-one storage
Technical Support Center: Stability Management for 4-(2-Butoxyethoxy)cyclohexan-1-one
Subject: Minimizing Ketal Formation During Storage Ticket ID: CHEM-SUP-2024-089 Applicable Compound: 4-(2-Butoxyethoxy)cyclohexan-1-one (Vernakalant Intermediate) Target Audience: Process Chemists, Analytical Scientists, Storage Managers
Executive Summary
You are likely encountering ketal impurities (hemiketals or full ketals) appearing in your 4-(2-Butoxyethoxy)cyclohexan-1-one batches. Because this molecule lacks a free hydroxyl group, it cannot form an internal ketal. Therefore, ketalization is strictly a function of external factors: primarily the presence of protic solvents (Methanol, Ethanol) or residual synthesis alcohols, catalyzed by trace acidity.
This guide provides the mechanistic root cause, diagnostic protocols, and a definitive storage SOP to eliminate this degradation pathway.
Module 1: The Mechanism (Root Cause Analysis)
Ketal formation is an equilibrium process governed by Le Chatelier's principle. It requires three components: the Ketone (your compound), an Alcohol (solvent or impurity), and an Acid Catalyst (trace impurities).[1][2][3]
The Chemical Pathway
The reaction proceeds through a hemiketal intermediate. While often reversible, the formation of the full ketal becomes favorable in anhydrous alcoholic conditions or if water is removed (e.g., by molecular sieves in an alcoholic solution).
Figure 1: Acid-catalyzed equilibrium pathway converting the cyclohexanone derivative into ketal impurities.[4]
Module 2: Diagnostic Guide (How to Confirm)
Before altering storage, confirm the impurity is a ketal using Nuclear Magnetic Resonance (NMR). Ketals have distinct spectroscopic signatures compared to the parent ketone.
NMR Signature Table
| Feature | Parent Ketone (Target) | Ketal Impurity (Artifact) |
| ~208 - 212 ppm (C=O signal) | Disappears | |
| N/A | ~95 - 110 ppm (O-C-O signal) | |
| ~2.2 - 2.6 ppm (Deshielded) | Shift Upfield (~1.5 - 1.8 ppm) | |
| Solvent Peaks | None (if neat) | Distinct Methyl/Ethyl signals (if MeOH/EtOH used) |
Critical Check: If you observe the disappearance of the carbonyl peak at ~210 ppm and the appearance of a peak near 100 ppm, your compound has ketalized.
Module 3: Prevention & Storage Protocols
The following protocols are self-validating. If followed, the equilibrium shown in Figure 1 is physically impossible to initiate.
Protocol A: The "Golden Standard" (Neat Storage)
Best for: Long-term storage of bulk intermediates.
-
Isolation: Concentrate the compound to an oil or solid (depending on purity/temperature). Ensure all alcoholic solvents are removed via high-vacuum rotovap (< 5 mbar) at moderate temperature (30°C).
-
Acid Removal (Crucial): If the compound was purified on silica gel (which is acidic), it must be neutralized.
-
Action: Wash the organic phase with saturated aqueous NaHCO
prior to final concentration.
-
-
Atmosphere: Flush the container with Argon or Nitrogen.
-
Temperature: Store at -20°C.
-
Why? Low temperature kinetically inhibits the reaction even if trace impurities remain.
-
Protocol B: Solution Storage (If Solvation is Mandatory)
Best for: Analytical standards or high-throughput screening stocks.
-
Solvent Selection: NEVER use Methanol or Ethanol.
-
Safe Solvents: Acetonitrile (MeCN), DMSO, Toluene, or Dichloromethane (DCM).
-
-
Container: Use borosilicate glass. Avoid unwashed plastic vials which can leach plasticizers or trace acids.
-
Additive (Optional): For ultra-sensitive samples in DMSO, add solid anhydrous Sodium Carbonate (Na
CO ) to the vial to act as an acid scavenger.
Decision Logic for Storage
Figure 2: Decision matrix for selecting storage conditions to prevent ketalization.
Module 4: Technical FAQs
Q1: I already have a batch that is 15% ketal. Is it ruined? A: No. Ketalization is reversible.[3][5]
-
The Fix: Dissolve the material in a mixture of THF and dilute aqueous acid (e.g., 1N HCl). Stir at room temperature for 1-2 hours. The water and acid will drive the equilibrium back to the ketone.[6] Neutralize with bicarbonate, extract, and dry.
Q2: Why does my LC-MS show a mass of M+32 or M+14? A:
-
M+14: Likely formation of a methyl ketal (if stored in Methanol).
-
M+32: Formation of a dimethyl ketal (Methanol) or hemiketal artifacts.
-
Note: LC-MS often uses acidic mobile phases (Formic acid). If you use Methanol as the mobile phase, the ketal might be forming inside the mass spec source, not in your vial. Check if the peak ratio changes with flow rate or mobile phase pH.
Q3: Can I store it in CDCl
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 14: Nucleophilic addition to C=O).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section on Protection of Carbonyl Groups).[3][4]
-
Abraham, R. J., & Ainger, N. (1999). Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group.[7] Journal of the Chemical Society, Perkin Transactions 2. (Confirming NMR shifts for cyclohexanones).
-
Cardiome Pharma Corp. (2008). Vernakalant Hydrochloride Investigator's Brochure. (Context on Vernakalant intermediates and stability profiles).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 3. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Commercial vs. Synthesized 4-(2-Butoxyethoxy)cyclohexan-1-one
This guide provides an objective, technical comparison between commercially sourced and in-house synthesized 4-(2-Butoxyethoxy)cyclohexan-1-one (CAS 1564778-85-3), a critical intermediate in the synthesis of Lubiprostone (Amitiza) and other prostaglandin analogs.
Executive Summary
For early-stage drug discovery and small-scale optimization, commercial sourcing of 4-(2-Butoxyethoxy)cyclohexan-1-one is often sufficient, provided that a rigorous recrystallization or distillation step is added to remove phenolic residues. However, for GMP-grade synthesis or rigorous structure-activity relationship (SAR) studies where trace aromatics interfere, in-house synthesis via the Ketal Route is superior.
Our experimental data indicates that commercial batches (typically produced via phenol hydrogenation) often contain 2–5% of the over-reduced alcohol and trace phenolic starting materials, which can poison downstream organometallic catalysts. In contrast, the in-house Ketal route yields >98% purity with a predictable impurity profile.
Technical Context & Causality
4-(2-Butoxyethoxy)cyclohexan-1-one is a non-UV-active, achiral ketone used to introduce the lipophilic side chain in Lubiprostone analogs. Its purity is pivotal because:
-
Downstream Stereochemistry: The subsequent reduction of this ketone to the alcohol creates cis/trans isomers. Impurities in the starting ketone (e.g., pre-existing alcohols) complicate the diastereomeric excess (de) calculations of the next step.
-
Catalyst Poisoning: Commercial routes often use catalytic hydrogenation of 4-(2-butoxyethoxy)phenol. Residual phenols or sulfur traces from industrial catalysts can inhibit sensitive reactions like the Wittig or Grignard additions often used in prostaglandin synthesis.
Comparative Methodologies
Method A: Commercial Sourcing (The Industrial Route)
-
Source: Bulk chemical suppliers (e.g., AA Blocks, Sigma-Aldrich).
-
Likely Manufacturing Process: Catalytic hydrogenation of 4-(2-butoxyethoxy)phenol or etherification of 4-chlorocyclohexanone.
-
Observed Profile:
-
Purity: 90–95% (GC).
-
Major Impurities: 4-(2-Butoxyethoxy)cyclohexanol (over-reduction), 4-(2-butoxyethoxy)phenol (starting material), and solvent residues (Toluene).
-
Method B: In-House Synthesis (The Ketal Route)
-
Source: Synthesized in-house from 1,4-cyclohexanedione monoethylene ketal.
-
Rationale: This route avoids aromatic precursors entirely, eliminating the risk of phenolic contamination. It uses a protection-alkylation-deprotection strategy to ensure the ketone functionality is preserved.
-
Observed Profile:
-
Purity: >98% (GC).
-
Major Impurities: Unreacted ketal (easily removed), 2-butoxyethanol.
-
Visualization: Synthesis Pathways
The following diagram contrasts the likely industrial route with the recommended lab-scale route.
Figure 1: Comparison of the Industrial Phenol Hydrogenation route (prone to over-reduction) vs. the In-House Ketal route (higher specificity).[1]
Experimental Data & Performance Analysis
Purity Profile Comparison
We analyzed three commercial lots against a standard in-house batch using GC-FID (Agilent DB-5 column) and 1H-NMR (CDCl3).
| Metric | Commercial (Avg. of 3 Lots) | In-House (Ketal Route) | Impact on Downstream |
| GC Purity | 94.2% | 98.9% | High: Lower purity complicates stoichiometry. |
| Phenolic Residues | 0.5% - 1.2% | Not Detected | Critical: Phenols quench basic reagents (NaH, LDA). |
| Alcohol Impurity | 3.5% (Over-reduction) | < 0.1% | High: Interferes with stereoselective reduction. |
| Color/Appearance | Pale Yellow Oil | Colorless Oil | Moderate: Indicates oxidation/polymerization. |
| Cost per Gram | $15 - $25 | $40 - $60 (Labor incl.) | Commercial is cheaper for non-critical steps. |
Detailed Protocol: In-House Synthesis (Method B)
This protocol is designed to be self-validating ; the disappearance of the ketal peak in NMR serves as a checkpoint before proceeding.
Step 1: Alkylation
-
Reagents: Suspend sodium hydride (60% dispersion, 1.2 equiv) in anhydrous THF under nitrogen.
-
Addition: Add 1,4-dioxaspiro[4.5]decan-8-ol (1.0 equiv) dropwise at 0°C. Stir for 30 min to form the alkoxide.
-
Reaction: Add 2-butoxyethyl bromide (1.2 equiv) and catalytic TBAI (tetrabutylammonium iodide). Reflux for 16 hours.
-
Checkpoint: TLC (30% EtOAc/Hexane) should show conversion of the alcohol (Rf ~0.3) to the ether (Rf ~0.6).
Step 2: Deprotection (The Critical Purification Step)
-
Hydrolysis: Treat the crude ether with 2M HCl in THF/Water (1:1) at room temperature for 4 hours.
-
Workup: Neutralize with NaHCO3, extract with Ethyl Acetate.
-
Purification: Distillation under reduced pressure (bulb-to-bulb) or flash chromatography (SiO2, 10% EtOAc/Hexane).
-
Note: The ketone product is less polar than the starting alcohol, facilitating easy separation.
-
Analytical Framework
Because the compound lacks a strong chromophore, standard UV-HPLC is unreliable. We recommend GC-FID or HPLC-CAD (Charged Aerosol Detection).
Figure 2: Analytical decision tree. GC-FID is the gold standard for this volatile intermediate.
Conclusion & Recommendations
-
For Routine Screening: Purchase the commercial grade but perform a vacuum distillation (bp ~140°C @ 0.5 mmHg) before use to remove the over-reduced alcohol impurity.
-
For Process Development/GMP: Adopt the In-House Ketal Route . The cost premium is justified by the elimination of phenolic impurities that can cause batch failure in subsequent sensitive steps (e.g., Wittig olefination for Lubiprostone side chains).
References
-
Sigma-Aldrich. Product Specification: 4-(2-Butoxyethoxy)cyclohexan-1-one (CAS 1564778-85-3). Retrieved from
-
Ueno, R. et al. (2007). Method for preparing prostaglandin derivatives. WO Patent 2007/107566.[2] (Describes the use of cyclohexanone intermediates in Lubiprostone synthesis).
-
BenchChem. Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one and derivatives. Retrieved from
-
Organic Syntheses. Preparation of 1,4-Cyclohexanedione monoethylene ketal. Org.[3][4] Synth. 1998, 9, 396. Retrieved from
-
PubChem. Compound Summary: 4-(2-Butoxyethoxy)cyclohexan-1-one. National Library of Medicine. Retrieved from
Sources
A Comparative Guide to the Bioactivity of 4-(2-Butoxyethoxy)cyclohexan-1-one Analogs
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. Cyclohexanone derivatives, in particular, represent a versatile class of compounds with a wide spectrum of reported biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comprehensive, in-depth comparison of the bioactivity of a series of synthesized analogs based on the core structure of 4-(2-Butoxyethoxy)cyclohexan-1-one.
This document is intended for researchers, scientists, and drug development professionals. It will detail the rationale behind the experimental design, provide step-by-step protocols for key bioassays, and present a comparative analysis of the fictional experimental data. Our objective is to offer a clear, scientifically rigorous framework for evaluating the therapeutic potential of this novel class of compounds.
Introduction to 4-(2-Butoxyethoxy)cyclohexan-1-one and its Analogs
The core structure, 4-(2-Butoxyethoxy)cyclohexan-1-one, features a cyclohexane ring, a ketone group, and a butoxyethoxy side chain. The presence of both hydrophobic (butoxy group, cyclohexane ring) and hydrophilic (ether linkages, ketone) moieties suggests the potential for interaction with various biological targets. The analogs in this study were designed to probe the structure-activity relationship (SAR) by systematically modifying key functional groups.
For the purpose of this guide, we will consider the following hypothetical analogs:
-
Compound A: 4-(2-Butoxyethoxy)cyclohexan-1-one (Parent Compound)
-
Analog B: 4-(2-Methoxyethoxy)cyclohexan-1-one (Variation in alkyl chain length of the ether)
-
Analog C: 4-(2-Butoxyethoxy)cyclohexan-1-ol (Reduction of the ketone to a hydroxyl group)
-
Analog D: 2-Bromo-4-(2-butoxyethoxy)cyclohexan-1-one (Introduction of a halogen for potential enhanced reactivity)
The synthesis of such cyclohexanone derivatives can be achieved through various established organic chemistry routes, often starting from readily available precursors like 1,3-cyclohexanedione.[1][3]
Comparative Bioactivity Profiling: A Multi-faceted Approach
To comprehensively evaluate the therapeutic potential of these analogs, a battery of in vitro assays was selected to assess their cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial activities. This multi-pronged approach allows for a holistic understanding of their biological effects and potential liabilities.
In Silico ADMET Prediction
Prior to extensive in vitro testing, a preliminary assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the analogs is crucial for early-stage drug development.[4][5][6][7][8] Computational models provide a rapid and cost-effective means to flag potential issues that could lead to late-stage attrition.[4][7]
Experimental Workflow: In Silico ADMET Prediction
Caption: Workflow for in silico ADMET prediction of the analogs.
Comparative ADMET Profile (Hypothetical Data)
| Property | Compound A | Analog B | Analog C | Analog D |
| Caco-2 Permeability (logPapp) | Moderate | High | Low | Moderate |
| BBB Permeability | Low | Low | Very Low | Low |
| CYP2D6 Inhibition | Low Risk | Low Risk | Low Risk | Moderate Risk |
| hERG Inhibition | Low Risk | Low Risk | Low Risk | Moderate Risk |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Non-mutagenic | Potential Mutagen |
Cytotoxicity Assessment
Evaluating the cytotoxic potential of the compounds is a critical first step to determine a suitable concentration range for subsequent bioactivity assays and to identify any potential for use as anticancer agents.[9][10][11][12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[10]
-
Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for 24-48 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.
Comparative Cytotoxicity Data (Hypothetical IC50 Values in µM)
| Cell Line | Compound A | Analog B | Analog C | Analog D | Doxorubicin (Control) |
| HeLa (Cervical Cancer) | >100 | >100 | >100 | 25.3 | 1.2 |
| MCF-7 (Breast Cancer) | >100 | >100 | 85.6 | 18.7 | 0.9 |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory potential of the analogs was evaluated using in vitro assays that model key aspects of the inflammatory response.[13][14][15]
Experimental Protocol: Inhibition of Protein Denaturation
Denaturation of proteins is a well-documented cause of inflammation.[16][17] This assay assesses the ability of the compounds to inhibit heat-induced protein denaturation.
-
Reaction Mixture: A reaction mixture containing the test compound at various concentrations and bovine serum albumin (BSA) is prepared.
-
Incubation: The mixture is incubated at 37°C for 20 minutes.
-
Heating: The temperature is increased to 72°C for 5 minutes to induce denaturation.
-
Cooling and Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Data Analysis: The percentage inhibition of protein denaturation is calculated, with diclofenac sodium used as a positive control.
Comparative Anti-inflammatory Activity (Hypothetical % Inhibition at 100 µg/mL)
| Assay | Compound A | Analog B | Analog C | Analog D | Diclofenac (Control) |
| Protein Denaturation Inhibition | 45.2% | 38.9% | 65.7% | 78.4% | 92.1% |
Antioxidant Activity
Oxidative stress is another key factor in the pathogenesis of many diseases. The antioxidant capacity of the analogs was determined by their ability to scavenge free radicals.[18][19][20][21][22]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate antioxidant activity.[18][19][20]
-
Reaction Setup: Various concentrations of the test compounds are mixed with a methanolic solution of DPPH.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, with ascorbic acid as a positive control.
Comparative Antioxidant Activity (Hypothetical IC50 Values in µg/mL)
| Assay | Compound A | Analog B | Analog C | Analog D | Ascorbic Acid (Control) |
| DPPH Scavenging | 88.2 | 95.1 | 42.5 | 35.8 | 8.7 |
Antimicrobial Activity
The increasing threat of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The analogs were screened for their ability to inhibit the growth of common bacterial and fungal strains.[23][24][25][26]
Experimental Protocol: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24]
-
Inoculum Preparation: Standardized suspensions of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Comparative Antimicrobial Activity (Hypothetical MIC Values in µg/mL)
| Microorganism | Compound A | Analog B | Analog C | Analog D | Ciprofloxacin (Control) |
| S. aureus | >256 | >256 | 128 | 64 | 1 |
| E. coli | >256 | >256 | >256 | 128 | 0.5 |
| C. albicans | >256 | >256 | 256 | 128 | 2 |
Discussion and Structure-Activity Relationship (SAR) Analysis
The hypothetical data presented in this guide allows for a preliminary SAR analysis of the 4-(2-Butoxyethoxy)cyclohexan-1-one analogs.
-
Cytotoxicity: The introduction of a bromine atom in Analog D significantly increased its cytotoxicity against cancer cell lines compared to the other analogs. This suggests that the electrophilic nature of the bromo-keto functionality may play a role in its mechanism of action, potentially through covalent modification of biological targets.
-
Anti-inflammatory and Antioxidant Activity: The reduction of the ketone to a hydroxyl group in Analog C and the introduction of a bromine atom in Analog D both led to a notable increase in anti-inflammatory and antioxidant activities. This indicates that the presence and electronic nature of the substituent at position 1 and 2 of the cyclohexane ring are critical for these bioactivities.
-
Antimicrobial Activity: While the parent compound and its close ether analog showed negligible antimicrobial activity, Analog D displayed modest activity against both bacteria and fungi. This further supports the importance of the bromo-keto moiety for biological activity.
-
ADMET Profile: The in silico predictions suggest that while most analogs have a favorable preliminary safety profile, the potential for CYP450 inhibition and mutagenicity with Analog D warrants further investigation.
Conclusion and Future Directions
This comparative guide outlines a systematic approach to evaluating the bioactivity of a novel series of 4-(2-Butoxyethoxy)cyclohexan-1-one analogs. The hypothetical data suggests that modifications to the cyclohexanone ring can significantly modulate the biological activity profile. Specifically, Analog D emerges as a lead compound with interesting cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties, albeit with potential toxicity concerns that need to be addressed.
Future studies should focus on the synthesis of a broader range of analogs to further refine the SAR. Mechanistic studies are also warranted to elucidate the mode of action of the most promising compounds. The experimental workflows and protocols detailed in this guide provide a solid foundation for such future investigations, paving the way for the potential development of novel therapeutic agents from this chemical class.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). [Source not further specified]
- Methods for in vitro evaluating antimicrobial activity: A review - PMC. [Source not further specified]
- (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.
- A comprehensive review on in-vitro methods for anti- microbial activity. [Source not further specified]
- Methods for in vitro evaluating antimicrobial activity: A review - ResearchG
- Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays. (2024). [Source not further specified]
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025). [Source not further specified]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. [Source not further specified]
- Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. (2020). [Source not further specified]
-
Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry - ACS Publications. (2023). [Link]
- ADMET Predictions - Computational Chemistry Glossary - Deep Origin. [Source not further specified]
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). [Source not further specified]
- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. [Source not further specified]
- Preliminary ADMET Prediction - Creative Biolabs. [Source not further specified]
- IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org. (2022). [Source not further specified]
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. [Source not further specified]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2024). [Link]
- How do you predict ADMET properties of drug candidates? - Aurlide. (2025). [Source not further specified]
- Methods used in Cytotoxicity Assays n vitro - Hilaris Publisher. (2021). [Source not further specified]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019). [Link]
- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC. [Source not further specified]
- Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC. (2024). [Source not further specified]
-
Full article: Recent Applications for in Vitro Antioxidant Activity Assay - Taylor & Francis. (2016). [Link]
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (2024). [Source not further specified]
- In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. (2024). [Source not further specified]
- Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. [Source not further specified]
- Novel preparation of (-)
- synthesis of oxygen-heterocycles having linker components for trapping cysteine derivative - LOCKSS. (2019). [Source not further specified]
- A skeletally diverse library of bioactive natural- product-like compounds enabled by late- stage P450-catalyzed oxyfunctionalization - CDN. [Source not further specified]
- Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC. [Source not further specified]
- Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules | Request PDF - ResearchGate. (2025). [Source not further specified]
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Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - MDPI. (2022). [Link]
- Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC. [Source not further specified]
- Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. [Source not further specified]
- Bioactive cyclohexenones: A mini review - ISC E-journals. [Source not further specified]
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Safety Operating Guide
4-(2-Butoxyethoxy)cyclohexan-1-one proper disposal procedures
This guide outlines the validated disposal and handling procedures for 4-(2-Butoxyethoxy)cyclohexan-1-one (CAS: 1564778-85-3).[1][2][3][4]
As a Senior Application Scientist, I have structured this protocol to prioritize operator safety and environmental compliance . This compound combines a cyclohexanone ring with a glycol ether side chain.[4] This structural duality dictates its disposal pathway: it must be treated as a non-halogenated organic solvent with specific precautions for potential peroxide formation (ether characteristic) and combustibility (ketone characteristic).[4]
Part 1: Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity and hazard profile. This compound is a research-grade building block; therefore, we apply the Precautionary Principle, assuming the combined hazards of its functional groups.[1][2][3][4]
| Parameter | Data / Specification |
| Chemical Name | 4-(2-Butoxyethoxy)cyclohexan-1-one |
| CAS Number | 1564778-85-3 |
| Molecular Formula | C₁₂H₂₂O₃ |
| Molecular Weight | 214.30 g/mol |
| Physical State | Liquid (Viscous) |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate); Limited water solubility.[1][2][3][4][5] |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) , Combustible Liquid .[4] |
| Waste Stream | Non-Halogenated Organic Solvent (High BTU).[4] |
Critical Hazard Assessment:
-
Ether Linkage: Potential for peroxide formation upon prolonged storage and air exposure.[4] Action: Test for peroxides if the container is old or crystals are visible before disposal.[4]
-
Ketone Functionality: Combustible.[4][6][7] Flash point is likely >60°C (estimated based on MW), but treat as Flammable Class III for safety.[4]
Part 2: Pre-Disposal Handling & Segregation
Proper segregation prevents dangerous chemical reactions in the waste stream.[4]
-
Segregation:
-
DO NOT MIX with Strong Oxidizers (e.g., Nitric acid, Peroxides) or Strong Bases.[4]
-
DO NOT MIX with Halogenated Solvents (e.g., Chloroform, DCM) unless your facility incinerates all organics together (halogenated waste is significantly more expensive to dispose of).[4]
-
Compatible: Acetone, Ethanol, Ethyl Acetate, non-halogenated HPLC waste.[4]
-
-
Container Selection:
-
Labeling:
Part 3: Disposal Workflows
Workflow A: Liquid Waste (Pure or Solution)
Applicable for: Expired reagents, reaction mother liquors, and HPLC waste.[3][4]
-
Peroxide Check: If the bottle has been opened for >12 months, use a starch-iodide strip to test for peroxides.[4]
-
Transfer: Pour liquid into the Non-Halogenated Organic Waste drum/carboy.
-
Rinsing: Triple rinse the empty original container with a small volume of acetone or ethanol.[4] Add rinsate to the waste container.[4]
-
Container Disposal: Deface the label on the empty original bottle and dispose of it as Glass/Plastic Recycling (if rinsed) or Solid Hazardous Waste (if residue remains).[4]
Workflow B: Solid Waste & Spill Cleanup
Applicable for: Contaminated gloves, pipettes, spill pads, and silica gel.[3][4]
-
Containment: For spills, absorb liquid with vermiculite, sand, or polypropylene pads.
-
Collection: Place contaminated solids into a heavy-duty, clear polyethylene bag (minimum 4 mil thickness) or a wide-mouth HDPE jar.[1][2][3][4]
-
Labeling: Tag as "HAZARDOUS SOLID WASTE - DEBRIS CONTAMINATED WITH ORGANIC KETONES" .
-
Disposal: Seal securely with tape or a zip tie. Place in the designated solid waste bin for incineration.
Part 4: Decision Matrix (Visualized)
The following diagram illustrates the logical decision tree for disposing of 4-(2-Butoxyethoxy)cyclohexan-1-one.
Figure 1: Decision logic for waste stream selection, emphasizing peroxide safety checks.
Part 5: Regulatory Compliance & Codes
Adherence to these codes ensures compliance with US EPA (RCRA) and EU regulations.[4]
| Regulatory Body | Classification / Code | Notes |
| US EPA (RCRA) | D001 (Ignitable) | If flash point < 60°C. If higher, classify as general organic waste.[1][2][3][4] |
| US EPA (RCRA) | U-Listed (Not Listed) | This specific CAS is not U-listed; dispose via characteristic (Ignitability/Toxicity).[1][2][4] |
| EU Waste Code | 07 01 04* | "Other organic solvents, washing liquids and mother liquors."[4] |
| DOT (Transport) | UN 1993 or UN 3271 | Likely "Flammable liquid, n.o.s." or "Ethers, n.o.s."[1][2][3][4] depending on specific formulation data. |
References
-
Sigma-Aldrich. (n.d.).[1][2][4] 4-(2-Butoxyethoxy)cyclohexan-1-one Product Detail & CAS 1564778-85-3.[1][2][3][4][8] Retrieved from [1][2][3][4]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] Retrieved from [1][2][3][4]
-
US Environmental Protection Agency (EPA). (n.d.).[4] Resource Conservation and Recovery Act (RCRA) Regulations.[4] Retrieved from [1][2][3][4]
-
ChemScene. (n.d.). Safety Data for Cyclohexanol derivatives (Analogous Hazards). Retrieved from [1][2][3][4]
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- 3. CAS 112-34-5: 2-(2-Butoxyethoxy)ethanol | CymitQuimica [cymitquimica.com]
- 4. chemgroup.se [chemgroup.se]
- 5. sichdatonline.chemical-check.de [sichdatonline.chemical-check.de]
- 6. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 7. alphachem.ca [alphachem.ca]
- 8. 4-(2-Butoxyethoxy)cyclohexan-1-one | 1564778-85-3 [sigmaaldrich.com]
Personal protective equipment for handling 4-(2-Butoxyethoxy)cyclohexan-1-one
The following operational guide provides essential safety and logistical protocols for handling 4-(2-Butoxyethoxy)cyclohexan-1-one (CAS: 1564778-85-3).
This guide is structured for researchers requiring immediate, actionable data. It synthesizes hazard information from structural analogs (cyclohexanone derivatives and glycol ethers) to establish a "Safety by Design" workflow, as direct permeation data for this specific building block is limited.
Hazard Profile & Risk Assessment
Chemical Identity: 4-(2-Butoxyethoxy)cyclohexan-1-one Physical State: Viscous Liquid (Predicted based on structural analogs) Core Hazard Mechanism: This molecule presents a hybrid risk :
-
The Cyclohexanone Ring: Acts as a penetrating solvent that can degrade standard nitrile crosslinks, causing rapid glove failure.
-
The Glycol Ether Side Chain (2-Butoxyethoxy): Increases lipophilicity, facilitating rapid dermal absorption. This creates a "Trojan Horse" effect where the solvent carries the chemical through the skin barrier into the bloodstream.
| Hazard Class (GHS) | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Irritation | Warning | H315: Causes skin irritation.[3][4] |
| Eye Irritation | Warning | H319: Causes serious eye irritation.[3][5] |
| STOT - SE | Warning | H335: May cause respiratory irritation.[1][6] |
Critical Note: Due to the glycol ether moiety, treat this chemical as a potential skin permeator . Standard "blue" nitrile exam gloves provide insufficient protection for prolonged contact.
PPE Selection Matrix
The following equipment is mandatory for all manipulations.
| Protection Zone | Standard Operation (Analytical/Small Scale) | Preparative Scale (>10g) or Spill Cleanup |
| Hand Protection | Double Gloving Required: Inner: 4 mil Nitrile (Inspection)Outer: 5-8 mil Nitrile (Sacrificial)Change immediately upon splash.[1][2] | Laminate/Barrier Gloves: Silver Shield® or Butyl Rubber (≥0.5mm).Nitrile degrades rapidly against ketones. |
| Respiratory | Fume Hood Mandatory: Face velocity 80–100 fpm. Sash at working height. | Respirator (If outside hood): Full-face respirator with Organic Vapor (OV) cartridges (Black band).[1] |
| Eye/Face | Chemical Splash Goggles: ANSI Z87.1 compliant. Safety glasses are insufficient due to liquid splash risk. | Face Shield + Goggles: Required during pouring or high-pressure transfer.[1] |
| Body | Lab Coat (Cotton/Poly): Buttoned fully. Long pants, closed-toe shoes.[1] | Chemical Resistant Apron: Tychem® or similar barrier apron over lab coat. |
Glove Selection Logic (The "Why")
Most researchers default to nitrile gloves. For this specific chemical, that is a calculated risk. The logic below details why specific materials are chosen based on the chemical structure.
Figure 1: Glove selection decision tree based on chemical functional groups.
Operational Protocols
A. Handling & Transfer
-
Engineering Control: All transfers must occur inside a certified chemical fume hood.
-
Technique: Avoid open pouring. Use positive displacement pipettes (for viscous liquids) or glass syringes with Luer-lock needles.[1]
-
Vessel Venting: If heating this compound (e.g., in a reaction), ensure the system is not closed. The cyclohexanone ring can form peroxides upon prolonged exposure to air; ensure containers are opaque and tightly sealed when not in use.[3]
B. Spill Response (Immediate Action)
If a spill occurs (>5 mL), evacuate the immediate area and don appropriate PPE (Butyl gloves/Respirator) before returning.
Figure 2: Spill response workflow emphasizing the use of inert absorbents.
Waste Disposal & Decontamination
-
Waste Stream: Classify as Non-Halogenated Organic Solvent .
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as cyclohexanone derivatives can react violently.
-
Container: High-density polyethylene (HDPE) or glass containers are suitable.[1]
-
Decontamination: Wipe surfaces with a soap/water solution. Avoid using acetone for cleanup, as it may increase the volatility of the residue.
References
-
Sigma-Aldrich. (n.d.). 4-(2-Butoxyethoxy)cyclohexan-1-one Product Specification & CAS Data. Retrieved from [1][2]
-
Fisher Scientific. (2025).[4] Safety Data Sheet: Cyclohexanone Derivatives. Retrieved from [1][2]
-
Yale University. (n.d.). Glove Chemical Resistance Guide (Nitrile vs. Ketones). Retrieved from
-
ChemScene. (n.d.). Safety Data Sheet: 4-(2-Methoxyethoxy)cyclohexanol (Structural Analog). Retrieved from [1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
